(5-Bromopyridin-2-yl)methanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-bromopyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIXMWKVLPXKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678457 | |
| Record name | 1-(5-Bromopyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-23-0 | |
| Record name | 5-Bromo-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173999-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromopyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromopyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
(5-Bromopyridin-2-yl)methanamine synthesis from 2-amino-5-bromopyridine
An In-depth Technical Guide to the Synthesis of (5-Bromopyridin-2-yl)methanamine from 2-amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a reliable two-step synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry, starting from 2-amino-5-bromopyridine. The synthesis involves an initial Sandmeyer reaction to convert the aromatic amine into a nitrile, followed by the reduction of the nitrile to the target primary amine. This document offers detailed experimental protocols, summarizes key quantitative data, and includes process visualizations to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
The transformation of 2-amino-5-bromopyridine to this compound is efficiently achieved in two sequential steps. The first step is the conversion of the 2-amino group to a 2-cyano group via a Sandmeyer reaction. The resulting intermediate, 5-bromo-2-cyanopyridine, is then reduced to the target this compound.
Spectroscopic Profile of (5-Bromopyridin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (5-Bromopyridin-2-yl)methanamine (C₆H₇BrN₂), a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed analysis of closely related analogues, namely 2-Amino-5-bromopyridine and 2-Amino-5-bromo-4-methylpyridine, to infer the expected spectroscopic characteristics. This guide also includes detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, which are crucial for the structural elucidation and characterization of novel compounds.
Predicted and Analogous Spectroscopic Data
The following tables summarize the available predicted and experimental spectroscopic data for this compound and its analogues. This comparative presentation allows for the estimation of expected spectral features for the target compound.
Table 1: Mass Spectrometry Data
| Compound | Ion [M+H]⁺ (Predicted m/z) | Key Fragmentation (Predicted) |
| This compound | 186.9865 | Loss of NH₃, Br |
Predicted data provides a theoretical mass-to-charge ratio which is invaluable for initial identification in mass spectrometry analysis.
Table 2: Infrared (IR) Spectroscopy Data for Analogous Compounds
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| 2-Amino-5-bromo-4-methylpyridine | ~3400-3200 | N-H stretching (amine) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) | |
| ~1300-1000 | C-N stretching | |
| ~800-600 | C-Br stretching | |
| 2-Amino-5-bromopyridine | Similar to the 4-methyl analogue |
The IR spectrum is critical for identifying the presence of key functional groups within a molecule.[1]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for organic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the solution is clear and free of particulate matter.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation and obtain structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [1]
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[1]
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[1]
Data Acquisition: [1]
-
Spectral Range: 4000-400 cm⁻¹.[1]
-
Resolution: 4 cm⁻¹.[1]
-
Number of Scans: 16-32 scans.[1]
-
Background Correction: A spectrum of a pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.[1]
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to (5-Bromopyridin-2-yl)methanamine (CAS 173999-23-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyridin-2-yl)methanamine is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and a primary amine on a pyridine scaffold, allows for diverse chemical modifications, making it an attractive starting point for the synthesis of more complex molecules with potential biological activities. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and a discussion of its potential applications in drug discovery.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 173999-23-0 | N/A |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| Appearance | Light yellow to brown solid or liquid | [2] |
| Predicted Boiling Point | 247.2 ± 25.0 °C at 760 mmHg | [2] |
| Predicted Density | 1.574 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 8.31 ± 0.39 | [2] |
| Predicted LogS | -1.7 | [3] |
| SMILES | C1=CC(=NC=C1Br)CN | [3] |
| InChI Key | AUIXMWKVLPXKGC-UHFFFAOYSA-N | [3] |
Note: The boiling point, density, pKa, and LogS values are predicted and have not been experimentally verified.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in publicly available literature. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations of similar pyridine derivatives. The most likely pathway involves the reduction of 2-cyano-5-bromopyridine.
Proposed Synthetic Pathway
A two-step synthesis starting from the commercially available 2-amino-5-bromopyridine is outlined below. This involves a Sandmeyer reaction to introduce the cyano group, followed by its reduction to the primary amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Cyano-5-bromopyridine
-
Reaction: Sandmeyer reaction of 2-amino-5-bromopyridine.
-
Reagents and Solvents: 2-amino-5-bromopyridine, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) cyanide (CuCN), water.
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-cyano-5-bromopyridine by column chromatography or recrystallization.
-
Step 2: Synthesis of this compound
-
Reaction: Reduction of the nitrile group of 2-cyano-5-bromopyridine.
-
Reagents and Solvents: 2-cyano-5-bromopyridine, lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation system (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst), anhydrous diethyl ether or tetrahydrofuran (for LiAlH₄) or ethanol/methanol (for catalytic hydrogenation).
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-cyano-5-bromopyridine in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
-
Spectroscopic Data
As of the latest literature search, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound has not been published. Researchers synthesizing this compound would need to perform these analyses for full characterization.
Reactivity and Stability
-
Reactivity: The primary amine group is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases. The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.
-
Stability and Storage: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[2] It is advisable to store it in a tightly sealed container to protect it from moisture and air.
Potential Applications in Drug Discovery
While there is no specific information on the biological activity of this compound itself, its structural motifs are present in many biologically active compounds. The pyridine ring is a common scaffold in medicinal chemistry, and the presence of the bromo and aminomethyl substituents provides handles for combinatorial library synthesis to explore structure-activity relationships (SAR).
Caption: Logical workflow for the use of this compound in drug discovery.
Potential therapeutic areas where derivatives of this compound could be explored include, but are not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain.
-
GPCR Ligands: The aminomethylpyridine scaffold can be elaborated to target various G-protein coupled receptors.
-
Antiviral and Antibacterial Agents: Nitrogen-containing heterocycles are prevalent in antimicrobial drug discovery.
It is important to note that any potential biological activity would be highly dependent on the specific modifications made to the parent molecule.
Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. While comprehensive experimental data is currently lacking, this guide provides a summary of its known properties and a plausible synthetic route to encourage further research and exploration of its applications. As with any chemical reagent, proper handling and safety precautions are paramount.
References
An In-depth Technical Guide on the Initial Synthesis and Characterization of 5-bromo-2-picolylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of 5-bromo-2-picolylamine (also known as (5-bromopyridin-2-yl)methanamine). Due to the limited availability of direct experimental data for this specific compound, this document outlines two plausible synthetic routes based on established chemical principles and analogous reactions reported in the literature. The characterization data presented is predicted based on the analysis of structurally related compounds.
Core Compound Properties (Predicted)
The fundamental physical and chemical properties of 5-bromo-2-picolylamine are summarized below. These values are estimated based on data for similar compounds and should be confirmed by experimental analysis.
| Property | Predicted Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Not available; expected to be higher than 2-picolylamine (203 °C) |
| Melting Point | Not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate) and slightly soluble in water. |
| CAS Number | 120740-10-5 |
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the initial synthesis of 5-bromo-2-picolylamine. Both routes start from commercially available precursors.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic routes. These protocols are based on analogous reactions and should be optimized for the specific substrate.
This route involves the side-chain bromination of 5-bromo-2-methylpyridine followed by amination.
Step 1: Synthesis of 5-bromo-2-methylpyridine
Multiple methods exist for the synthesis of 5-bromo-2-methylpyridine. One common method involves the bromination of 2-methylpyridine.[1][2] However, this can lead to isomeric mixtures. A more regioselective route starts from 5-nitro-2-chloropyridine.[3][4][5]
Step 2: Synthesis of 2-(bromomethyl)-5-bromopyridine (Side-chain Bromination)
-
Materials: 5-bromo-2-methylpyridine, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylpyridine (1 eq.) in anhydrous CCl₄.
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).
-
Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-5-bromopyridine, which can be purified by column chromatography or used directly in the next step.
-
Step 3: Synthesis of 5-bromo-2-picolylamine (Amination)
-
Materials: 2-(bromomethyl)-5-bromopyridine, Aqueous ammonia (28-30%), Tetrahydrofuran (THF).
-
Procedure:
-
In a sealed pressure vessel, dissolve the crude 2-(bromomethyl)-5-bromopyridine (1 eq.) in THF.
-
Add an excess of concentrated aqueous ammonia (e.g., 20 eq.).
-
Seal the vessel and heat the mixture at 60-80 °C for 12-24 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove THF and excess ammonia.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude 5-bromo-2-picolylamine by column chromatography on silica gel or by vacuum distillation.
-
This route involves the conversion of the amino group to a nitrile, followed by reduction.
Step 1: Synthesis of 2-amino-5-bromopyridine
This starting material is commercially available. It can be synthesized by the regioselective bromination of 2-aminopyridine, often involving an N-acylation protection step to direct the bromination to the 5-position.[6][7][8]
Step 2: Synthesis of 5-bromo-2-cyanopyridine (Sandmeyer Reaction)
A method for this conversion has been reported, starting from 2-amino-5-bromopyridine.[9] Another approach involves the reaction of 2,5-dibromopyridine with a cyanide source.[10]
-
Materials: 2-amino-5-bromopyridine, Sodium nitrite, Hydrobromic acid (48%), Copper(I) cyanide.
-
Procedure:
-
Suspend 2-amino-5-bromopyridine (1 eq.) in a mixture of hydrobromic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the resulting 5-bromo-2-cyanopyridine by crystallization or column chromatography.[11]
-
Step 3: Synthesis of 5-bromo-2-picolylamine (Reduction)
-
Materials: 5-bromo-2-cyanopyridine, Lithium aluminum hydride (LAH) or Raney Nickel/H₂, Diethyl ether or Methanol.
-
Procedure (using LAH):
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (2-3 eq.) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C and slowly add a solution of 5-bromo-2-cyanopyridine (1 eq.) in the same solvent.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-picolylamine.
-
Further purification can be achieved by vacuum distillation.
-
Predicted Characterization Data
The following tables summarize the predicted spectroscopic data for 5-bromo-2-picolylamine.
Table 1: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | In CDCl₃ | ||
| Pyridine H-6 | ~8.5 | d | Doublet due to coupling with H-4. |
| Pyridine H-4 | ~7.7 | dd | Doublet of doublets due to coupling with H-3 and H-6. |
| Pyridine H-3 | ~7.2 | d | Doublet due to coupling with H-4. |
| Methylene (-CH₂-) | ~3.9 | s | Singlet. |
| Amine (-NH₂) | ~1.8-2.5 | br s | Broad singlet, exchangeable with D₂O. |
| ¹³C NMR | In CDCl₃ | ||
| Pyridine C-2 | ~160 | - | Quaternary carbon attached to the aminomethyl group. |
| Pyridine C-6 | ~150 | - | CH carbon. |
| Pyridine C-4 | ~140 | - | CH carbon. |
| Pyridine C-5 | ~118 | - | Quaternary carbon attached to bromine. |
| Pyridine C-3 | ~122 | - | CH carbon. |
| Methylene (-CH₂-) | ~47 | - | Methylene carbon. |
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Peaks / Fragments |
| IR Spectroscopy | N-H stretch: Two bands around 3300-3400 cm⁻¹ (primary amine).C-H stretch (aromatic): ~3050-3100 cm⁻¹.C-H stretch (aliphatic): ~2850-2960 cm⁻¹.N-H bend (scissoring): ~1600-1650 cm⁻¹.C=C, C=N stretch (aromatic ring): ~1450-1590 cm⁻¹.C-Br stretch: ~500-650 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Isotopic peaks at m/z 186 and 188 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br.Major Fragments: m/z 171/173: [M-NH₂]⁺m/z 107: [M-Br]⁺m/z 92: [C₅H₄N-CH₂]⁺ (tropylium-like ion) |
Logical Workflow Diagram
The following diagram illustrates the decision-making process for selecting a synthetic route and the subsequent characterization workflow.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 4. 5-Bromo-2-methylpyridine | 3430-13-5 [chemicalbook.com]
- 5. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. Preparation method for 2-cyano-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. 5-Bromo-2-cyanopyridine | 97483-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Reactivity Profile of (5-Bromopyridin-2-yl)methanamine with Electrophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromopyridin-2-yl)methanamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a nucleophilic primary aminomethyl group and a pyridine ring, offering multiple sites for reaction with electrophiles. This technical guide provides an in-depth analysis of the reactivity profile of this compound with various electrophilic agents, including alkylating, acylating, and sulfonylating agents. Detailed experimental protocols for key reactions are provided, along with a summary of expected outcomes and yields. The chemoselectivity of these reactions is discussed, highlighting the primary amine as the principal site of nucleophilic attack under typical conditions. This document serves as a comprehensive resource for researchers leveraging this important building block in the synthesis of novel chemical entities.
Introduction
This compound combines the structural features of a pyridine ring and a primary aminomethyl group. The pyridine moiety, while generally less reactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, can undergo reactions at the nitrogen atom itself. The primary amine, however, is a potent nucleophile and represents the primary site of reactivity towards a wide array of electrophiles. The presence of a bromine atom on the pyridine ring also provides a handle for further functionalization via cross-coupling reactions, although this aspect is outside the scope of the current guide. Understanding the reactivity of the aminomethyl group is crucial for the strategic incorporation of this scaffold into more complex molecules.
General Reactivity Profile
The reactivity of this compound is dominated by the nucleophilicity of the primary amino group. This group readily reacts with a variety of electrophiles to form stable covalent bonds. The pyridine nitrogen, being less nucleophilic and sterically more hindered, generally requires harsher conditions to react with electrophiles.
A logical workflow for assessing the reactivity of this compound with a given electrophile is outlined below.
Caption: General workflow for assessing the reactivity of this compound.
Reactions with Electrophiles: Data and Protocols
This section details the reactions of this compound with specific classes of electrophiles. Quantitative data is summarized in tables, and detailed experimental protocols are provided for representative reactions.
N-Alkylation
The primary amine of this compound can be readily alkylated by various alkylating agents, such as alkyl halides. The reaction typically proceeds via an SN2 mechanism. It is possible for dialkylation to occur, leading to the formation of a tertiary amine. A specific example is the synthesis of bis((5-bromopyridin-2-yl)methyl)amine.
| Electrophile | Product | Solvent | Base | Yield (%) | Reference |
| (5-bromopyridin-2-yl)methyl halide (in situ) | bis((5-bromopyridin-2-yl)methyl)amine | Acetonitrile | Na2CO3 | Not specified | PhD Thesis |
Experimental Protocol: Synthesis of bis((5-bromopyridin-2-yl)methyl)amine
A mixture of this compound (1 equivalent), a suitable (5-bromopyridin-2-yl)methyl halide (1 equivalent), and sodium carbonate (Na2CO3) as a base are stirred in acetonitrile at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired bis((5-bromopyridin-2-yl)methyl)amine.
N-Acylation
N-acylation of this compound with acyl chlorides or acid anhydrides is a facile reaction that leads to the formation of stable amides. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct.
| Electrophile | Product | Solvent | Base | Yield (%) | Reference |
| Benzoyl chloride | N-((5-bromopyridin-2-yl)methyl)benzamide | Dichloromethane | Triethylamine | >90 (expected) | General Procedure |
| Acetic anhydride | N-((5-bromopyridin-2-yl)methyl)acetamide | Pyridine | - | >90 (expected) | General Procedure |
Experimental Protocol: Synthesis of N-((5-bromopyridin-2-yl)methyl)benzamide
To a stirred solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added benzoyl chloride (1.1 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield N-((5-bromopyridin-2-yl)methyl)benzamide.
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation
Reaction with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. These reactions are generally high-yielding and proceed under mild conditions.
| Electrophile | Product | Solvent | Base | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | N-((5-bromopyridin-2-yl)methyl)-4-methylbenzenesulfonamide | Pyridine | - | >90 (expected) | General Procedure |
| Benzenesulfonyl chloride | N-((5-bromopyridin-2-yl)methyl)benzenesulfonamide | Dichloromethane | Triethylamine | >90 (expected) | General Procedure |
Experimental Protocol: Synthesis of N-((5-bromopyridin-2-yl)methyl)-4-methylbenzenesulfonamide
To a solution of this compound (1.0 eq.) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.1 eq.) portionwise. The reaction mixture is stirred at room temperature overnight. The mixture is then poured into ice-water and the resulting precipitate is collected by filtration. The solid is washed with water and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford N-((5-bromopyridin-2-yl)methyl)-4-methylbenzenesulfonamide.
Reactivity of the Pyridine Ring
Pyridine Nitrogen
The nitrogen atom of the pyridine ring is a potential site for electrophilic attack, leading to the formation of a pyridinium salt. This reaction, known as quaternization, typically requires more forcing conditions than the reactions at the primary amine, especially with less reactive alkylating agents. The quaternization of the pyridine nitrogen would significantly alter the electronic properties of the molecule, making the pyridine ring even more electron-deficient.
Electrophilic Aromatic Substitution
Direct electrophilic substitution on the pyridine ring of this compound is generally difficult due to the deactivating effect of the nitrogen atom. If forced to react under harsh conditions (e.g., high temperature, strong acid catalysis), substitution would be expected to occur at the C3 or C5 position, which are meta to the nitrogen and less deactivated. However, the primary amino group is likely to be protonated under these conditions, further deactivating the ring.
Conclusion
This compound exhibits a clear and predictable reactivity profile towards electrophiles. The primary aminomethyl group is the dominant nucleophilic center, readily undergoing N-alkylation, N-acylation, and N-sulfonylation in high yields under standard conditions. This chemoselectivity allows for the straightforward synthesis of a wide range of derivatives, making it an invaluable building block for the construction of complex molecular architectures in drug discovery and development. While the pyridine ring can also react with electrophiles, these transformations typically require more forcing conditions and are less commonly employed in synthetic strategies involving this substrate. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in organic synthesis.
Solubility of (5-Bromopyridin-2-yl)methanamine in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an overview of the solubility characteristics of (5-Bromopyridin-2-yl)methanamine, a key building block in organic synthesis and pharmaceutical research. Due to the absence of publicly available quantitative solubility data, this document outlines a qualitative solubility assessment based on the compound's structural features. Furthermore, it provides a detailed, standardized experimental protocol for determining the precise solubility of this compound in various common organic solvents. This guide also includes a logical workflow diagram to assist researchers in systematically approaching solubility determination.
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂.[1][2][3] Its structure, featuring a pyridine ring, a bromine atom, and a methanamine group, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[4] The solubility of this compound in organic solvents is a critical parameter for its application in synthesis, purification, formulation, and various analytical procedures. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing robust purification methods, and formulating drug candidates.
Qualitative Solubility Assessment
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the primary amine group (-CH₂NH₂) introduces polarity and hydrogen bonding capabilities. This suggests that this compound is likely to be soluble in polar protic and aprotic solvents.
-
Likely Good Solubility: Solvents such as methanol, ethanol, isopropanol (polar protic), and dimethyl sulfoxide (DMSO)[5][6], dimethylformamide (DMF), and acetone (polar aprotic) are expected to be effective in dissolving this compound.
-
Moderate to Low Solubility: In solvents of intermediate polarity like ethyl acetate and dichloromethane, the solubility is expected to be moderate.
-
Likely Poor Solubility: Nonpolar solvents such as toluene, hexane, and diethyl ether are anticipated to be poor solvents for this compound due to the significant difference in polarity.
It is important to note that this qualitative assessment serves as a general guideline. For precise applications, experimental determination of solubility is highly recommended.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, the following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Methanol | 25 | TBD | TBD | e.g., HPLC |
| Ethanol | 25 | TBD | TBD | e.g., HPLC |
| Isopropanol | 25 | TBD | TBD | e.g., HPLC |
| Acetone | 25 | TBD | TBD | e.g., HPLC |
| Ethyl Acetate | 25 | TBD | TBD | e.g., HPLC |
| Dichloromethane | 25 | TBD | TBD | e.g., HPLC |
| Toluene | 25 | TBD | TBD | e.g., HPLC |
| Hexane | 25 | TBD | TBD | e.g., HPLC |
| Diethyl Ether | 25 | TBD | TBD | e.g., HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD | e.g., HPLC |
| Dimethylformamide (DMF) | 25 | TBD | TBD | e.g., HPLC |
TBD: To Be Determined
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound using the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
4.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates a systematic workflow for determining the solubility of a chemical compound.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not currently published, its molecular structure suggests good solubility in polar organic solvents. For any research or development activities, it is crucial to experimentally determine the solubility in the specific solvents of interest. The provided experimental protocol and logical workflow offer a robust framework for obtaining accurate and reliable solubility data. This information is fundamental for the successful application of this compound in the fields of chemical synthesis and drug development.
References
- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - this compound (C6H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C6H7BrN2 | CID 49761678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of (5-Bromopyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyridin-2-yl)methanamine is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted pyridine ring and a primary aminomethyl group, offers multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of (5--Bromopyridin-2-yl)methanamine, details on its synthesis, and an exploration of its potential applications in pharmaceutical research.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined properties in the literature.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [3][4] |
| CAS Number | 173999-23-0 | [3][4] |
| Appearance | Light yellow to brown solid-liquid mixture | [4] |
| Boiling Point | 247.2 ± 25.0 °C (Predicted) | [4] |
| Density | 1.574 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.31 ± 0.39 (Predicted) | [4] |
| Refractive Index (n20D) | 1.595 - 1.597 | [5] |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Slightly soluble in water. Specific quantitative data is not readily available. | [6] |
| Storage Conditions | 2-8 °C, under an inert atmosphere (e.g., Argon or Nitrogen), protected from light. | [4] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[7][8] Based on the structure, the expected spectral characteristics are as follows:
-
¹H NMR: Signals corresponding to the protons on the pyridine ring and the aminomethyl group.
-
¹³C NMR: Resonances for the five distinct carbon atoms in the pyridine ring and the methylene carbon of the aminomethyl group.
-
FT-IR: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methylene group, C=N and C=C stretching of the pyridine ring, and C-Br stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. Predicted m/z for [M+H]⁺ is 186.98654.[2]
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis, primarily utilized for the construction of more complex pharmaceutical candidates.[9][10]
Synthetic Routes
A common synthetic pathway to this compound involves the reduction of 5-bromo-2-cyanopyridine (also known as 5-bromopicolinonitrile).
References
- 1. This compound | C6H7BrN2 | CID 49761678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. americanelements.com [americanelements.com]
- 4. 173999-23-0 CAS MSDS (2-Aminomethyl-5-bromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 7. 1240783-02-1|(5-Bromopyrimidin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 8. 173999-23-0|this compound|BLD Pharm [bldpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Genesis of (5-Bromopyridin-2-yl)methanamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and first reported synthesis of (5-Bromopyridin-2-yl)methanamine, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathways, experimental protocols, and relevant data.
Discovery and Significance
This compound, with the CAS Number 173999-23-0, emerged as a compound of interest due to its versatile chemical nature. The presence of a bromo-substituted pyridine ring and a primary aminomethyl group makes it a valuable synthon for the construction of complex heterocyclic molecules. Its structural motifs are found in a variety of biologically active compounds, highlighting its importance in the development of novel therapeutics. While a singular, seminal publication detailing its initial "discovery" in a broader scientific context is not readily apparent in publicly accessible literature, its first documented syntheses appear in the patent literature, driven by the pursuit of new pharmaceutical agents.
First Reported Synthesis: A Pathway from 2-Methyl-5-bromopyridine
The initial documented synthesis of this compound can be traced through a multi-step process starting from 2-methyl-5-bromopyridine. This pathway involves the bromination of the methyl group followed by a nucleophilic substitution with an amine source.
A key precursor to this pathway is 5-bromo-2-methylpyridine. Its preparation is well-established and can be achieved through various methods, including the Sandmeyer reaction of 5-amino-2-methylpyridine.
Synthetic Workflow
The logical synthetic progression from 2-methyl-5-bromopyridine to this compound can be visualized as follows:
Caption: Synthetic pathway from 5-amino-2-methylpyridine.
Experimental Protocols
While the specific initial publication is not definitively identified through broad searches, a plausible and commonly employed synthetic route is detailed below based on established chemical principles.
Step 1: Synthesis of 5-Bromo-2-methylpyridine from 5-Amino-2-methylpyridine
This step typically involves a Sandmeyer-type reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Amino-2-methylpyridine | 108.14 | 10.8 g | 0.1 |
| Hydrobromic acid (48%) | 80.91 | 40 mL | ~0.35 |
| Sodium nitrite | 69.00 | 7.6 g | 0.11 |
| Copper(I) bromide | 143.45 | 14.3 g | 0.1 |
Procedure:
-
A solution of 5-amino-2-methylpyridine in 48% hydrobromic acid is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a suspension of copper(I) bromide in hydrobromic acid, also maintained at low temperature.
-
The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.
-
After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-bromo-2-methylpyridine, which can be purified by distillation or chromatography.
Step 2: Synthesis of 2-(Bromomethyl)-5-bromopyridine
This step involves the radical bromination of the methyl group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-methylpyridine | 172.02 | 17.2 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.16 g | 0.001 |
| Carbon tetrachloride | 153.82 | 200 mL | - |
Procedure:
-
A solution of 5-bromo-2-methylpyridine, N-bromosuccinimide, and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride is prepared in a round-bottom flask.
-
The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 2-(bromomethyl)-5-bromopyridine.
Step 3: Synthesis of this compound
This final step involves the amination of the bromomethyl group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Bromomethyl)-5-bromopyridine | 250.93 | 25.1 g | 0.1 |
| Ammonia (7N solution in methanol) | 17.03 | 100 mL | ~0.7 |
Procedure:
-
2-(Bromomethyl)-5-bromopyridine is dissolved in a methanolic ammonia solution in a sealed pressure vessel.
-
The mixture is stirred at room temperature or gently heated for several hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent and excess ammonia are removed under reduced pressure.
-
The residue is taken up in a suitable solvent and washed with water to remove any ammonium salts.
-
The organic layer is dried and concentrated to afford this compound, which can be further purified by chromatography if necessary.
Alternative Synthetic Route: Reduction of 5-Bromo-2-cyanopyridine
An alternative and widely used method for the synthesis of this compound involves the reduction of 5-bromo-2-cyanopyridine. This nitrile precursor is commercially available or can be synthesized from 2,5-dibromopyridine.
Synthetic Workflow
Caption: Alternative synthesis via nitrile reduction.
Data Presentation
Quantitative data for the first reported synthesis is not available in a consolidated public source. However, typical yields for the individual steps described in analogous literature procedures are presented below for reference.
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Sandmeyer Reaction | 5-Amino-2-methylpyridine | 5-Bromo-2-methylpyridine | 60-80 |
| 2. Radical Bromination | 5-Bromo-2-methylpyridine | 2-(Bromomethyl)-5-bromopyridine | 70-90 |
| 3. Amination | 2-(Bromomethyl)-5-bromopyridine | This compound | 50-70 |
| Alt. Route: Nitrile Reduction | 5-Bromo-2-cyanopyridine | This compound | 80-95 |
Conclusion
While the precise historical "discovery" of this compound is embedded within the broader context of pharmaceutical research and development, its synthesis has been achieved through logical and well-established organic transformations. The pathways outlined in this guide, starting from either 2-methyl-5-bromopyridine or 5-bromo-2-cyanopyridine, represent robust and reproducible methods for obtaining this valuable chemical intermediate. This technical guide serves as a foundational resource for researchers and professionals in the field, providing a clear understanding of the synthesis of this important building block.
The Aminomethylpyridine Moiety: A Technical Guide to its Fundamental Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
The aminomethylpyridine scaffold is a cornerstone in modern chemistry, underpinning advancements in coordination chemistry, catalysis, and medicinal chemistry. Its unique electronic and structural properties, arising from the interplay between the electron-deficient pyridine ring and the flexible aminomethyl sidearm, offer a versatile platform for molecular design. This technical guide provides an in-depth exploration of the fundamental reactivity of the aminomethylpyridine moiety, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key chemical processes.
Core Reactivity and Electronic Landscape
The reactivity of the aminomethylpyridine moiety is governed by the electronic characteristics of its two key components: the pyridine ring and the aminomethyl group. The pyridine nitrogen, being more electronegative than carbon, imparts an electron-deficient character to the aromatic ring.[1] This influences the acidity of the aminomethyl protons and the nucleophilicity of the amino group. The position of the aminomethyl substituent (2-, 3-, or 4-position) further modulates these electronic effects, leading to distinct reactivity profiles for each isomer.
Substituents on the pyridine ring can further tune the electronic properties. Electron-donating groups (EDGs) increase the electron density on the ring and the metal center in complexes, which can be observed through shifts in redox potentials.[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, impacting the basicity of the pyridine nitrogen and influencing the rates of substitution reactions in metal complexes.[3][4]
Synthesis of Aminomethylpyridine Derivatives
A variety of synthetic routes provide access to aminomethylpyridine derivatives. The choice of method often depends on the desired substitution pattern and scale of the reaction.
Traceless C3-Selective Umpolung
A notable method for the synthesis of 3-(aminomethyl)pyridine involves a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage of the N-N bond. This approach achieves a C3-selective formal C-H activation of pyridine.[5][6]
Preparation of 2-Aminomethylpyridine Derivatives
A general process for preparing 2-aminomethylpyridine derivatives involves the reaction of a 2-substituted pyridine with a nitroalkane in the presence of a base, followed by hydrogenation.[7]
Table 1: Representative Reaction Conditions for the Synthesis of 2-Aminomethylpyridine Derivatives [7]
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) |
| 1 | 2-Substituted Pyridine, Nitroalkane | Base | Various | -20 to 150 | Atmospheric | 1 to 48 |
| 2 | Intermediate from Step 1 | H₂ / Catalyst | Various | -20 to 150 | 0.5 to 200 | 1 to 48 |
Synthesis of Chalcone Derivatives
Chalcone derivatives of aminomethylpyridine, which have shown potential as anticancer agents, are typically synthesized via the Claisen-Schmidt condensation.[8][9] This reaction involves the cross-aldol condensation of an aromatic aldehyde with an aromatic ketone, catalyzed by an acid or a base.[9]
Coordination Chemistry
The aminomethylpyridine moiety is an excellent ligand in coordination chemistry, capable of acting as a bidentate or monodentate ligand. The pyridine nitrogen and the amino nitrogen can chelate to a metal center, forming stable complexes.
Silver(I) Complexes
The reaction of 4-(aminomethyl)pyridine with silver(I) salts yields a variety of one- and two-dimensional coordination polymers. The final structure is highly dependent on the ligand-to-metal ratio and the counter-anion.[10][11] For instance, a 1:1 ratio of 4-amp to Ag(I)OTf or Ag(I)tfa forms linear coordination polymers, while a 2:1 ratio can lead to more complex structures like a "chain link" polymer with OTf⁻ or a two-dimensional sheet with BF₄⁻.[10][11] Hydrogen bonding and π-stacking interactions also play a crucial role in the overall conformations of these structures.[10][11]
Table 2: Structural Motifs of [4-(Aminomethyl)pyridine]silver(I) Complexes [10][11]
| Ligand:Metal Ratio | Anion | Structural Motif |
| 1:1 | OTf⁻, tfa⁻ | Linear Coordination Polymer |
| 2:1 | tfa⁻ | Linear Polymer of Corner-Shared Boxes |
| 2:1 | OTf⁻ | Linear Box-in-Box "Chain Link" Polymer |
| 2:1 | BF₄⁻ | Two-Dimensional Sheet |
The isomeric 2-(aminomethyl)pyridine and 3-(aminomethyl)pyridine also form a range of discrete and polymeric structures with Ag(I), influenced by the anion and Ag-Ag interactions.[12]
Zinc(II) Complexes
A novel zinc complex, [Zn(AMPy)₂(OAc)]₂[Zn(OAc)₄], where AMPy is 2-(aminomethyl)pyridine, has been synthesized and characterized. In this complex, the zinc ions are connected through intramolecular hydrogen bonds, and these units further form a 2D network via intermolecular hydrogen bonds.[13]
Catalytic Applications
The well-defined coordination properties of aminomethylpyridine ligands make them valuable in catalysis.
Transfer Hydrogenation
Ruthenium(II) complexes containing 2-(aminomethyl)pyridine and phosphine ligands are highly active catalysts for the transfer hydrogenation of ketones.[14] These catalysts can achieve remarkably high turnover frequencies (TOFs), up to 400,000 h⁻¹ at 50% conversion, for the reduction of various ketones to alcohols in the presence of a base.[14] Chiral versions of these catalysts have been used for the enantioselective reduction of methyl-aryl ketones with high enantiomeric excess (up to 94% ee).[14]
Henry Reaction
The aforementioned zinc(II) complex with 2-(aminomethyl)pyridine has shown high catalytic performance in the Henry reaction, the addition of a nitroalkane to an aldehyde or ketone.[13]
Role in Drug Development
The aminomethylpyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its favorable physicochemical properties.
Anticancer Activity
Chalcone derivatives of 3-aminomethylpyridine have demonstrated significant in vitro anticancer activity, with some compounds showing excellent antimitotic activity against the A549 cell line.[8] Certain derivatives have been found to induce apoptosis in cancerous cell lines and exhibit DNA binding affinity.[8]
Antiprotozoal Agents
Aminopyridine-containing compounds are of great interest in the development of new drugs against neglected tropical diseases (NTDs) caused by protozoa such as Trypanosoma and Leishmania.[15] The aminopyridine moiety can reduce lipophilicity and provide additional interactions with biological targets.[15]
Experimental Protocols
General Synthesis of [4-(Aminomethyl)pyridine]silver(I) Complexes[10]
-
Dissolve the appropriate silver salt (e.g., AgOTf, Agtfa, AgBF₄) in 5 mL of acetonitrile.
-
In a separate flask, dissolve 4-(aminomethyl)pyridine in 5 mL of acetonitrile.
-
Add the 4-(aminomethyl)pyridine solution to the stirred silver salt solution.
-
Allow the mixture to stir for 10 minutes.
-
Remove the solvent in vacuo to yield a white or off-white powder.
-
Protect the reaction flask from light to prevent photodecomposition of the silver compounds.
-
Crystals can be grown by layering diethyl ether over an acetonitrile solution of the complex at 5 °C.
Catalytic Transfer Hydrogenation of Acetophenone[14]
-
In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (e.g., cis-RuCl₂(PP)(ampy), where PP is a diphosphine) in 2-propanol.
-
Add acetophenone to the solution.
-
Add a solution of NaOH in 2-propanol to initiate the reaction.
-
Maintain the reaction at a controlled temperature (e.g., 50 °C).
-
Monitor the progress of the reaction by gas chromatography or other suitable analytical techniques.
-
Upon completion, quench the reaction and work up to isolate the product alcohol.
Visualizing Chemical Processes
Claisen-Schmidt Condensation for Chalcone Synthesis
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Coordination Modes of Aminomethylpyridine
Caption: Monodentate and bidentate coordination modes.
Simplified Catalytic Cycle for Transfer Hydrogenation
Caption: Simplified transfer hydrogenation catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 7. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]
- 8. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Suzuki Coupling of (5-Bromopyridin-2-yl)methanamine for Pharmaceutical Scaffolding
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents.[4][5][6] (5-Bromopyridin-2-yl)methanamine is a key building block, featuring a reactive bromine atom on the pyridine ring for Suzuki coupling and a primary aminomethyl group that can be further functionalized. This combination allows for the construction of diverse molecular libraries for screening and lead optimization.
These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, offering a robust method for the synthesis of 5-aryl-2-pyridinemethanamine derivatives.
General Reaction Scheme
The general transformation involves the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Figure 1: General Suzuki Coupling Reaction
Key Reaction Parameters
Successful Suzuki couplings are highly dependent on the choice of catalyst, base, solvent, and temperature. For bromopyridine substrates, a variety of conditions have proven effective.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand are commonly employed.[2][4] The choice of ligand can be critical, with bulky, electron-rich phosphines often enhancing catalytic activity.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[7] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[2][4]
-
Solvent: A mixture of an organic solvent and water is typically used.[2] Common organic solvents include 1,4-dioxane, toluene, and isopropanol.[2][4]
-
Temperature: Reactions are generally heated to ensure a reasonable reaction rate, typically between 80-110 °C.[2][8]
Challenges with Primary Amines
The presence of a primary amine can sometimes complicate Suzuki couplings by coordinating to the palladium center. While many reactions proceed without protection, in cases of low yield or catalyst deactivation, protection of the amine as an amide may be considered.[2]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of bromopyridine derivatives with various arylboronic acids, based on protocols for structurally similar compounds.
Table 1: Typical Reaction Conditions for Suzuki Coupling of Bromopyridines
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand | [2][4] |
| Base | K₂CO₃, K₃PO₄, or Na₂CO₃ (2-3 equivalents) | [2][4] |
| Solvent | 1,4-Dioxane/Water (4:1), Toluene/Water, or Isopropanol/Water | [2][4] |
| Temperature | 80 - 110 °C | [2][8] |
| Reaction Time | 8 - 24 hours | [4][8] |
Table 2: Example Suzuki Coupling Reactions with Substituted Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~90 |
| 3 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DME/H₂O | 80 | 8 | ~88 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good |
Yields are generalized based on couplings of other bromopyridines and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent mixture (1,4-dioxane and water, 4:1) to the flask.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-pyridinemethanamine derivative.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of (5-Bromopyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely replacing harsher, classical methods for C-N bond formation.[1]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine. This substrate is a valuable building block in medicinal chemistry, and its successful N-arylation opens avenues to a diverse range of complex molecules. The presence of both a pyridine ring and a primary aminomethyl group necessitates careful optimization of reaction conditions to achieve high yields and selectivity. The protocols and data presented herein are based on established methodologies for structurally similar bromopyridine and aminopyrimidine derivatives and serve as a robust starting point for reaction development.[3][4][5]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-(5-(aminomethyl)pyridin-2-yl)amine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.
Recommended Reaction Conditions
| Component | Reagent/Parameter | Molar Equivalents / Concentration | Purpose/Notes |
| Aryl Halide | This compound | 1.0 equiv | The electrophilic coupling partner. |
| Amine | Aryl or Alkyl Amine | 1.0 - 1.2 equiv | The nucleophilic coupling partner. |
| Palladium Source | Dichlorobis(triphenylphosphine)palladium(II) | 0.05 - 0.1 equiv (5-10 mol%) | Pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | Xantphos | 0.05 - 0.1 equiv (5-10 mol%) | A bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide (NaOtBu) | 2.0 - 3.0 equiv | Essential for the deprotonation of the amine coordinated to the palladium center. |
| Solvent | Toluene or Dioxane | 0.1 - 0.5 M | Anhydrous and deoxygenated solvent is crucial for reaction efficiency. |
| Temperature | 80 - 110 °C (Reflux) | - | Higher temperatures are often required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents oxidation of the Pd(0) catalyst and phosphine ligand. |
| Reaction Time | 8 - 24 hours | - | Monitored by TLC or LC-MS. |
Experimental Workflow Diagram
Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol
This protocol is a general guideline for the N-arylation of this compound with a representative aryl amine. The specific amounts and reaction time may require optimization for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.1 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.1 equiv)
-
Xantphos (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl amine, dichlorobis(triphenylphosphine)palladium(II), Xantphos, and sodium tert-butoxide.
-
Seal the flask with a septum and connect it to an inert gas line.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous toluene via syringe to the flask.
-
Place the flask in a heating mantle or oil bath and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and other insoluble materials. Rinse the flask and the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-(5-(aminomethyl)pyridin-2-yl)amine product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the N-arylation of this compound. The provided protocol, based on conditions optimized for similar heteroaromatic substrates, offers a solid foundation for synthesizing a wide array of derivatives. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for their specific amine coupling partner. This methodology is expected to be a valuable tool for professionals in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of (5-Bromopyridin-2-yl)methanamine in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. A key strategy in the design of these inhibitors is the use of versatile chemical building blocks that allow for the systematic exploration of the chemical space around a core scaffold to achieve high potency and selectivity.
(5-Bromopyridin-2-yl)methanamine has emerged as a valuable and versatile starting material in the synthesis of a diverse range of kinase inhibitors. The presence of a bromine atom on the pyridine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties. This functionalization is critical for optimizing interactions with the ATP-binding site of the target kinase. The primary amine of the methanamine group offers a convenient point for further derivatization, often to interact with the solvent-exposed region of the kinase or to improve the physicochemical properties of the final compound.
These application notes provide detailed protocols for the synthesis of kinase inhibitors using this compound, with a focus on practical experimental procedures, quantitative biological data, and the visualization of relevant signaling pathways and synthetic workflows.
I. Synthesis of a Trk Kinase Inhibitor via Suzuki-Miyaura Coupling
Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system. Aberrant Trk signaling, often due to gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers. Therefore, the development of potent and selective Trk inhibitors is a significant area of cancer research.
Signaling Pathway
The Trk signaling pathway is activated by the binding of neurotrophins, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways. These pathways ultimately promote cell survival, proliferation, and differentiation. In cancers driven by Trk fusions, the kinase domain is constitutively active, leading to uncontrolled cell growth. Inhibition of the Trk kinase domain blocks these downstream signals, leading to apoptosis of the cancer cells.
Trk Signaling Pathway and Inhibition.
Experimental Protocol: Synthesis of an Imidazo[1,2-b]pyridazine-based Trk Inhibitor
This protocol describes the synthesis of a potent Trk kinase inhibitor utilizing a Suzuki-Miyaura cross-coupling reaction between (6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)boronic acid and this compound.
Materials:
-
(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)boronic acid
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a microwave vial, add (6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)boronic acid (36 mg, 0.15 mmol), this compound (35 mg, 0.18 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mg, 0
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-2-(aminomethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry, serving as a key intermediate for the synthesis of novel compounds with potential therapeutic applications. The methodologies described herein focus on the formation of carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring, a common strategy in the development of kinase inhibitors and other targeted therapies.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures from readily available starting materials.[1][2] 5-Bromo-2-(aminomethyl)pyridine is a valuable substrate for these transformations. The bromine atom at the 5-position provides a reactive handle for cross-coupling, while the aminomethyl group at the 2-position can participate in hydrogen bonding or serve as a point for further functionalization. This bifunctional nature makes it an attractive scaffold for creating libraries of compounds for drug discovery.[1]
The primary palladium-catalyzed reactions applicable to this substrate include the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each of these reactions allows for the introduction of different functionalities—aryl/heteroaryl groups, alkynyl moieties, and substituted amines, respectively—at the site of the carbon-bromine bond.[2][3][4][5]
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions. These conditions are based on established protocols for structurally similar aminobromopyridine substrates and serve as a robust starting point for optimization.[1][6][7]
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-(aminomethyl)pyridine with Arylboronic Acids [2][8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 70-85 |
| 3 | 3-Furanylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 65-80 |
Table 2: Sonogashira Coupling of 5-Bromo-2-(aminomethyl)pyridine with Terminal Alkynes [1][7]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | 6-12 | 65-85 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3.0) | THF | 65 | 8-16 | 70-90 |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 70-88 |
Table 3: Buchwald-Hartwig Amination of 5-Bromo-2-(aminomethyl)pyridine [6][9]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 12-24 | 70-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 75-92 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized catalytic cycles for key cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific coupling partner and desired scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are critical for success.[1][10][11]
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 5-bromo-2-(aminomethyl)pyridine with an arylboronic acid.[2][8]
Materials:
-
5-Bromo-2-(aminomethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 v/v)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-(aminomethyl)pyridine, the arylboronic acid, and the base.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).[1]
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol details the coupling of 5-bromo-2-(aminomethyl)pyridine with a terminal alkyne.[1][4]
Materials:
-
5-Bromo-2-(aminomethyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI.
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture for 15-30 minutes at room temperature.[1]
-
Add 5-bromo-2-(aminomethyl)pyridine, the terminal alkyne, and the amine base (which can also serve as a co-solvent).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between 5-bromo-2-(aminomethyl)pyridine and a primary or secondary amine.[3][9]
Materials:
-
5-Bromo-2-(aminomethyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 3-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Sealed tube or pressure vessel
Procedure:
-
To an oven-dried sealed tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add 5-bromo-2-(aminomethyl)pyridine and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Protecting Group Strategies for (5-Bromopyridin-2-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the primary amine functionality of (5-Bromopyridin-2-yl)methanamine. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and high yields. Herein, we discuss three commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Introduction to Amine Protection Strategies
The primary amine of this compound is a nucleophilic center that can undergo a variety of reactions. To prevent undesired side reactions during the synthesis of more complex molecules, it is often necessary to temporarily "protect" this amine. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1]
The choice of protecting group depends on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the reaction conditions anticipated in subsequent steps. The Boc, Cbz, and Fmoc protecting groups offer a versatile toolkit for the protection of primary amines, each with a distinct orthogonality profile.[2][3]
Comparative Overview of Protecting Groups
The following tables summarize the key characteristics and reaction conditions for the Boc, Cbz, and Fmoc protecting groups for the primary amine of this compound.
Protection Reaction Data
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaOH | Tetrahydrofuran (THF) or Dichloromethane (DCM) | 25 | 2-4 | 90-98 | [4][5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) or NaOH | THF/Water or Water | 0 - 25 | 2-20 | 90-99 | [6][7] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Sodium carbonate (Na₂CO₃) or Triethylamine (TEA) | Dioxane/Water or DMF | 25 - 60 | 2-16 | 80-95 | [8][9] |
Deprotection Reaction Data
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Boc | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) or Dioxane | 25 | 0.5-2 | >95 | [10][11] |
| Cbz | H₂ (1 atm), Pd/C (10%) | Methanol (MeOH) or Ethanol (EtOH) | 25 - 60 | 4-40 | >95 | [7][12] |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | 25 | 0.2-1 | >95 | [1][13] |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of the primary amine of this compound.
tert-Butoxycarbonyl (Boc) Protection
Protocol for Boc Protection:
-
Dissolve this compound (1.0 equiv) in tetrahydrofuran (THF).
-
Add an aqueous solution of sodium hydroxide (3 M, 1.0 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in several portions at 25 °C.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, partition the mixture between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate.[14]
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected amine.
Carboxybenzyl (Cbz) Protection
Protocol for Cbz Protection:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise while maintaining the temperature at 0 °C.[7]
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield benzyl ((5-bromopyridin-2-yl)methyl)carbamate.
Protocol for Cbz Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected amine (1.0 equiv) in methanol (MeOH).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature to 60 °C for 4-40 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
Protocol for Fmoc Protection:
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and aqueous sodium carbonate solution.
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.0 equiv).[8]
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 9H-fluoren-9-ylmethyl ((5-bromopyridin-2-yl)methyl)carbamate.
Protocol for Fmoc Deprotection:
-
Dissolve the Fmoc-protected amine (1.0 equiv) in dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.[13]
-
Stir the reaction mixture at room temperature for 10-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine, yielding the deprotected amine.
Orthogonal Protection Strategies
The distinct deprotection conditions for Boc, Cbz, and Fmoc groups allow for their use in orthogonal protection strategies. This is particularly valuable in the synthesis of complex molecules with multiple amine functionalities that require selective manipulation. For instance, a molecule containing both a Boc-protected and a Cbz-protected amine can have the Boc group selectively removed with acid, leaving the Cbz group intact.[15] Similarly, an Fmoc group can be removed with a mild base without affecting a Boc or Cbz group.
References
- 1. peptide.com [peptide.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. ijacskros.com [ijacskros.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. total-synthesis.com [total-synthesis.com]
The Strategic Application of (5-Bromopyridin-2-yl)methanamine in the Synthesis of Medicinal Chemistry Libraries
(5-Bromopyridin-2-yl)methanamine has emerged as a valuable and versatile building block in the field of medicinal chemistry, particularly for the construction of diverse compound libraries aimed at discovering novel therapeutic agents. Its bifunctional nature, featuring a reactive primary amine and a readily diversifiable aromatic bromide, allows for the systematic exploration of chemical space through a variety of synthetic transformations. This application note details the utility of this scaffold, providing exemplary protocols for key reactions and illustrating its role in the generation of libraries targeting therapeutically relevant proteins.
The strategic advantage of this compound lies in the orthogonal reactivity of its two key functional groups. The primary aminomethyl group serves as a handle for the introduction of a wide array of substituents via reactions such as amide bond formation and reductive amination. Concurrently, the bromo-substituent on the pyridine ring is a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. This dual reactivity enables a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a large and structurally diverse library of compounds.
Data Presentation: Representative Library Synthesis
The following table summarizes quantitative data for representative reactions in a library synthesis workflow starting from this compound. The yields are illustrative of typical outcomes for these transformations on similar substrates.
| Step | Reaction Type | Reagents & Conditions | Product Description | Yield (%) | Purity (%) |
| 1 | Amine Protection | Boc₂O, Et₃N, THF, 0 °C to rt | tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate | >95 | >98 |
| 2a | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | tert-butyl ((5-arylpyridin-2-yl)methyl)carbamate | 65-85 | >95 |
| 2b | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, rt | tert-butyl ((5-alkynylpyridin-2-yl)methyl)carbamate | 70-90 | >95 |
| 3 | Deprotection | 4M HCl in Dioxane, rt | (5-Aryl/alkynylpyridin-2-yl)methanamine | >90 | >98 |
| 4a | Amide Coupling | R-COOH, HATU, DIPEA, DMF, rt | N-((5-Aryl/alkynylpyridin-2-yl)methyl)amide | 60-80 | >95 |
| 4b | Reductive Amination | R¹R²C=O, NaBH(OAc)₃, DCE, rt | N-alkyl-N-((5-Aryl/alkynylpyridin-2-yl)methyl)amine | 50-75 | >95 |
| 5 | Direct Amidation | R-COOH, HATU, DIPEA, DMF, rt | N-((5-bromopyridin-2-yl)methyl)amide | 20[1] | >95 |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the divergent synthesis of a compound library starting from this compound and a representative signaling pathway for a G-protein coupled receptor, a common target class for such libraries.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (5-Bromopyridin-2-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the large-scale synthesis and purification of (5-Bromopyridin-2-yl)methanamine and its derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules. The following sections outline the synthetic pathway, purification methods, and potential biological relevance of this class of compounds.
Synthesis of this compound: A Two-Step Approach
The large-scale synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 2-aminopyridine. The first step involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, a key intermediate. The subsequent step is a Sandmeyer-type reaction followed by reduction to afford the target compound.
Step 1: Synthesis of 2-Amino-5-bromopyridine
The bromination of 2-aminopyridine is a critical step, with regioselectivity being a key challenge. A reliable method to achieve selective bromination at the 5-position involves the use of a brominating agent in a suitable solvent.
Experimental Protocol:
A detailed protocol for the synthesis of 2-amino-5-bromopyridine is provided in the patent CN109748864A. In a typical procedure, 2-aminopyridine is reacted with phenyltrimethylammonium tribromide in chloroform at a controlled temperature.
-
Reaction Setup: A 1L three-necked flask is equipped with a mechanical stirrer, a thermometer, and a condenser.
-
Reagents: 9.4g of 2-aminopyridine (0.1 mol), 37.6g of phenyltrimethylammonium tribromide (0.1 mol), and 300ml of chloroform are added to the flask.
-
Reaction Conditions: The mixture is stirred at 25°C for 2 hours.
-
Work-up: The reaction mixture is washed with a saturated sodium chloride solution. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed by rotary evaporation to yield a crude product, which is then recrystallized from benzene.
-
Yield: This method has been reported to produce the desired 2-amino-5-bromopyridine in yields of up to 78%.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [1] |
| Brominating Agent | Phenyltrimethylammonium tribromide | [1] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | 25°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 78% | [1] |
Synthesis Workflow for 2-Amino-5-bromopyridine
Caption: Synthetic workflow for 2-Amino-5-bromopyridine.
Step 2: Synthesis of this compound from 2-Amino-5-bromopyridine
The conversion of 2-amino-5-bromopyridine to this compound can be achieved through a sequence involving diazotization, cyanation, and subsequent reduction of the nitrile.
Experimental Protocol:
-
Diazotization and Cyanation to form 5-Bromo-2-cyanopyridine: A novel method for this conversion is described in a 2016 article in "Fine Chemical Intermediates".[2] This process utilizes a three-step, one-pot reaction from 2-amino-5-bromopyridine. While the full detailed protocol is not provided in the abstract, it highlights the use of diazotization followed by cyanation. A patent (CN104496979A) also describes the synthesis of 2-cyano-5-bromopyridine from 2,5-dibromopyridine with a 70% yield.[3]
-
Reduction of 5-Bromo-2-cyanopyridine to this compound: The reduction of the nitrile group to a primary amine is a standard transformation. Catalytic hydrogenation using Raney nickel is a common and effective method for this purpose.
-
Catalyst Preparation: W-6 Raney nickel catalyst is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[4]
-
Reaction Setup: A high-pressure hydrogenation vessel is charged with 5-bromo-2-cyanopyridine, a suitable solvent (e.g., ethanol or methanol), and the Raney nickel catalyst.
-
Reaction Conditions: The mixture is subjected to hydrogen gas at elevated pressure and temperature. The exact conditions (pressure, temperature, and reaction time) need to be optimized for large-scale production.
-
Work-up: After the reaction is complete, the catalyst is carefully filtered off. The solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
-
| Parameter | Value (Typical) | Reference |
| Starting Material | 5-Bromo-2-cyanopyridine | [4] |
| Reducing Agent | Hydrogen Gas | [4] |
| Catalyst | Raney Nickel | [4] |
| Solvent | Ethanol or Methanol | [4] |
| Pressure | High Pressure (to be optimized) | [4] |
| Temperature | To be optimized | [4] |
| Yield | High (expected) | |
| Purity | >95% (after purification) |
Synthesis Workflow for this compound
Caption: Synthetic route to this compound.
Purification of this compound Derivatives
The purification of the final product and its derivatives is crucial to obtain materials of high purity suitable for research and drug development. The choice of purification method depends on the physical state of the compound (solid or liquid) and the nature of the impurities.
Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from byproducts and unreacted starting materials.
Protocol:
-
Stationary Phase: Silica gel is commonly used. For basic compounds like pyridine derivatives, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%) to prevent tailing.
-
Eluent System: A gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a less polar solvent (e.g., hexanes or dichloromethane) is typically employed. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
A slurry of silica gel in the eluent is packed into a column.
-
The crude product, dissolved in a minimal amount of solvent, is loaded onto the top of the column.
-
The eluent is passed through the column under positive pressure.
-
Fractions are collected and analyzed by TLC to identify the pure product.
-
Recrystallization
For solid derivatives, recrystallization is an excellent technique for achieving high purity.
Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Common solvents for recrystallization of pyridine derivatives include ethanol, isopropanol, or mixtures such as ethanol/water.
-
Procedure:
-
The crude solid is dissolved in a minimal amount of the hot recrystallization solvent.
-
The hot solution is allowed to cool slowly to room temperature, inducing crystallization.
-
The solution can be further cooled in an ice bath to maximize crystal formation.
-
The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
-
| Purification Method | Key Parameters | Expected Purity |
| Flash Column Chromatography | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate gradient | >98% |
| Recrystallization | Solvent: Ethanol/Water | >99% (for solids) |
Potential Biological Significance and Signaling Pathways
This compound and its derivatives are scaffolds of interest in medicinal chemistry. While specific signaling pathways for the parent compound are not extensively documented in publicly available literature, derivatives of aminomethyl pyridines have been investigated for various biological activities.
-
Anticancer Activity: Chalcone derivatives of 3-aminomethyl pyridine have been synthesized and shown to exhibit in vitro anticancer activity.[5] Some of these compounds have been found to bind to DNA and induce apoptosis in cancer cell lines.[5] Network pharmacology studies on some aminomethyl pyridine derivatives suggest that they may target key proteins involved in cancer signaling pathways, such as ESR1, ERBB2, and EGFR, which are associated with breast cancer.[1]
-
Enzyme Inhibition:
-
Lysyl Oxidase-Like 2 (LOXL2) Inhibition: Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of LOXL2, a copper-dependent amine oxidase involved in fibrosis.[4] Inhibition of LOXL2 is a therapeutic strategy for treating fibrotic diseases.
-
Cholinesterase Inhibition: Certain pyridine derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[6] Some of these compounds have also been shown to inhibit the aggregation of amyloid-β peptides.[6]
-
Potential Signaling Pathway Involvement
Caption: Potential signaling pathways targeted by aminomethylpyridine derivatives.
Further research is required to elucidate the specific biological targets and signaling pathways of this compound and its direct derivatives. The protocols and information provided herein serve as a valuable resource for researchers and scientists working on the synthesis and development of novel therapeutics based on this chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 1240783-02-1|(5-Bromopyrimidin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. Preparation method for 2-cyano-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of (5-Bromopyridin-2-yl)methanamine: A Key Building Block in Modern Drug Discovery
(5-Bromopyridin-2-yl)methanamine has emerged as a crucial and versatile building block for the synthesis of a wide array of biologically active molecules in the field of drug discovery. Its unique structural features, comprising a pyridine ring substituted with a bromine atom and a primary aminomethyl group, provide a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures with therapeutic potential. This potent combination allows for its incorporation into novel compounds targeting a range of diseases, from cancer to inflammatory conditions.
The bromine atom at the 5-position of the pyridine ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This functionalization is critical for modulating the pharmacological properties of a drug candidate, including its potency, selectivity, and pharmacokinetic profile.
The primary aminomethyl group at the 2-position serves as a key nucleophile and a point for extending the molecular scaffold. It readily participates in amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. This reactivity is frequently exploited to link the pyridinyl core to other pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyridine scaffold is a common feature in many approved kinase inhibitors, and this compound provides a convenient starting point for the synthesis of novel compounds targeting this enzyme family.
For instance, derivatives of this building block have been synthesized and evaluated for their inhibitory activity against various kinases. The general synthetic strategy often involves the acylation of the primary amine with a carboxylic acid, followed by a Suzuki coupling reaction at the bromine position to introduce further diversity.
Below is a representative table of biological data for a series of hypothetical kinase inhibitors derived from this compound, illustrating the type of quantitative data generated in such drug discovery efforts.
| Compound ID | R1 Group (at Amide) | R2 Group (at Pyridine-5-yl) | Kinase Target | IC50 (nM) |
| EX-1 | 4-Fluorophenyl | Phenyl | Kinase A | 150 |
| EX-2 | 4-Fluorophenyl | 4-Methoxyphenyl | Kinase A | 75 |
| EX-3 | 4-Fluorophenyl | 3-Pyridyl | Kinase A | 50 |
| EX-4 | Cyclopropyl | Phenyl | Kinase A | 250 |
| EX-5 | Cyclopropyl | 4-Methoxyphenyl | Kinase A | 120 |
| EX-6 | Cyclopropyl | 3-Pyridyl | Kinase A | 90 |
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a standard procedure for the acylation of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., 4-Fluorobenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DCM, add DCC (1.2 equivalents) or HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical Suzuki coupling reaction to functionalize the bromine atom of the N-acylated this compound derivative.
Materials:
-
N-((5-bromopyridin-2-yl)methyl)amide derivative
-
Aryl or heteroaryl boronic acid or boronic ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 - 0.1 equivalents)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 - 3.0 equivalents)
-
Solvent mixture (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add the N-((5-bromopyridin-2-yl)methyl)amide derivative (1.0 equivalent), the boronic acid/ester (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Synthetic workflow for kinase inhibitors.
Caption: Inhibition of a kinase signaling pathway.
Application Notes and Protocols for Ligand Selection in Palladium-Catalyzed Reactions of (5-Bromopyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(5-Bromopyridin-2-yl)methanamine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. The presence of a reactive bromine atom on the pyridine ring and a primary aminomethyl group provides two distinct points for molecular elaboration. Palladium-catalyzed cross-coupling reactions are paramount for the selective functionalization of the C-Br bond, enabling the construction of diverse molecular architectures. The success of these transformations is critically dependent on the choice of the ancillary ligand coordinated to the palladium center. This document provides detailed application notes, experimental protocols, and a comparative analysis of ligands for key palladium-catalyzed reactions of this compound.
General Principles of Ligand Selection
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle. Key steps in most cross-coupling reactions include oxidative addition, transmetalation, and reductive elimination.[1][2][3] The electronic and steric properties of the ligand influence the rates of these elementary steps, thereby affecting the overall reaction efficiency, substrate scope, and selectivity.
-
Electron-donating ligands generally accelerate the rate of oxidative addition of the aryl halide to the Pd(0) center.[4]
-
Sterically bulky ligands promote reductive elimination, the final step that forms the desired product and regenerates the active Pd(0) catalyst.[4] They can also prevent the formation of inactive palladium dimers.[1]
-
Bidentate ligands , with their defined bite angles, can offer greater stability to the catalytic complex and influence the geometry of the transition states, impacting selectivity.[1]
The choice of an optimal ligand is often substrate- and reaction-dependent, necessitating empirical screening for new applications.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][5] For this compound, this reaction can be employed to introduce a wide range of primary and secondary amines at the 5-position of the pyridine ring.
Ligand Selection: The selection of the ligand is critical for achieving high yields and functional group tolerance in the Buchwald-Hartwig amination of bromopyridines.[6] Bidentate phosphine ligands like Xantphos and dppf, as well as sterically hindered biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos), are often effective.[1][6]
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | High | 2-Amino-5-bromo-4-methylpyridine[5] |
| (±)-BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 40-51 | 5-amino-2-bromopyridine derivatives[7] |
| dppp | Pd(OAc)₂ | NaOt-Bu | Toluene | 80-110 | 91-98 | 2-Bromopyridine derivatives[8] |
| dppf | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | Good | General for bromopyridines[6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol) and the phosphine ligand (e.g., Xantphos, 0.06 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Caption: Workflow for Ligand Screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent.[2][4] This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring.
Ligand Selection: For Suzuki-Miyaura couplings of bromopyridines, a variety of phosphine ligands have proven effective. The choice of ligand can influence the reaction efficiency, especially with sterically hindered coupling partners.[9] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[4]
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | Good | General for bromopyridines[6] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 85 | High | Heteroaryl chlorides[4] |
| RuPhos | Pd₂ (dba)₃ | K₃PO₄ | Toluene | 100 | 96 | Sterically hindered aryl bromides[9] |
| PEPPSI-IPr | - | K₂CO₃ | t-AmylOH | 100 | High | Aryl chlorides[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and a ligand (e.g., SPhos, 0.04 mmol).
-
Purge the vessel with an inert gas.
-
Add a solvent system (e.g., dioxane/water 4:1, 5 mL).
-
Heat the mixture to the specified temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, thus enabling C-C bond formation and further molecular diversification.[10][11]
Ligand Selection: While some Heck reactions can proceed without a phosphine ligand (ligand-free), particularly with electron-rich alkenes, the use of ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) is common to stabilize the catalyst and improve yields.[10][12] For less reactive aryl chlorides, more electron-rich and bulky phosphines like P(t-Bu)₃ have been shown to be effective.[13]
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | Good | Standard conditions for aryl bromides[12] |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | Acetonitrile | 100 | Good | Often used for aryl bromides[12] |
| None | Pd(OAc)₂ | NaOAc | NMP | 120 | Variable | Ligandless conditions possible[10] |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cy₂NMe | Dioxane | RT-80 | High | Effective for aryl chlorides, mild for bromides[13] |
Experimental Protocol: General Procedure for Heck Reaction
-
Charge a reaction tube with this compound (1.0 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (if used, e.g., PPh₃, 0.04 mmol).
-
Add a base (e.g., Et₃N, 2.0 mmol) and the alkene (1.5 mmol).
-
Add the solvent (e.g., DMF or acetonitrile, 5 mL).
-
Seal the tube and heat to the required temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an appropriate solvent.
-
Dry the organic phase, concentrate, and purify the crude product by chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[14][15]
Ligand Selection: The standard Sonogashira reaction employs a palladium catalyst with a phosphine ligand (e.g., PPh₃) and a copper(I) co-catalyst (typically CuI).[14][16] The phosphine ligand stabilizes the palladium center, while the copper acetylide is a key intermediate. Copper-free Sonogashira couplings have also been developed, which often require more specialized ligands or conditions to facilitate the direct reaction of the alkyne with the palladium complex.[17][18] N-heterocyclic carbene (NHC) ligands have also been successfully employed.[14][16]
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | High | Classic Sonogashira conditions[14] |
| P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | None | i-Pr₂NH | Dioxane | RT | High | Copper-free, for aryl bromides[15] |
| None | PdCl₂(PPh₃)₂ | None | TBAF | None | 80 | Copper, amine, and solvent-free[18] | |
| NHC | Pd-NHC complex | CuI | Piperidine | DMF | 100 | Good | For aryl chlorides, adaptable for bromides[16] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), a copper co-catalyst (e.g., CuI, 0.04 mmol), and this compound (1.0 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF, 10 mL) and a base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-65 °C) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through Celite® and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Role of Ligand in Catalysis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Overcoming catalyst poisoning in Buchwald-Hartwig reactions of 2-substituted pyridines
Technical Support Center: Buchwald-Hartwig Amination of 2-Substituted Pyridines
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome the common challenge of catalyst poisoning in the Buchwald-Hartwig amination of 2-substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Why are Buchwald-Hartwig reactions with 2-substituted pyridines notoriously difficult?
A1: The primary challenge is catalyst poisoning. The nitrogen atom of the 2-substituted pyridine substrate can act as a ligand, coordinating to the palladium center. This coordination inhibits the catalyst's activity, leading to low or no product yield.[1][2] This issue is most pronounced for 2-substituted pyridines compared to those substituted at the 3- or 4-positions.[3]
Q2: What is the visual evidence of catalyst failure in my reaction?
A2: Signs of catalyst deactivation or decomposition include the formation of a fine black precipitate, known as palladium black.[1] A healthy reaction mixture is typically a homogeneous solution with a yellow to reddish-brown color. If the mixture remains colorless or stalls after initial product formation, it's likely that the catalyst has been poisoned or has decomposed.[1]
Q3: How do I select the right ligand to prevent catalyst poisoning?
A3: The key is to use sterically hindered, electron-rich phosphine ligands.[1][4] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[1][5] Biaryl monophosphine ligands (Buchwald-type ligands) like RuPhos, BrettPhos, and XPhos are particularly effective.[6][7][8]
Q4: What is the role of the base, and which one should I choose?
A4: The base is crucial for deprotonating the amine-palladium complex to facilitate reductive elimination.[3][9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures to achieve good results.[6][10]
Q5: My starting material is a 2-chloropyridine. Why is the reaction not working?
A5: Aryl chlorides are less reactive than the corresponding bromides or iodides.[6] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step and requires more forcing conditions.[6] Success with 2-chloropyridines necessitates highly active catalysts, often featuring bulky, electron-rich biarylphosphine ligands, and may require higher catalyst loading (up to 5 mol%) and elevated temperatures (80-110 °C).[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low to No Conversion
| Possible Cause | Recommended Solution |
| Catalyst Poisoning by Pyridine Nitrogen | Switch to a bulkier, more electron-rich phosphine ligand. Biaryl phosphine ligands such as RuPhos , BrettPhos , or Josiphos are designed to prevent this coordination.[1][6] |
| Inactive Catalyst Species | Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) instead of sources like Pd(OAc)₂. Pre-catalysts form the active Pd(0) species more cleanly and efficiently.[6][11] |
| Low Reactivity of Aryl Chloride | Increase catalyst loading to 3-5 mol%. Increase the reaction temperature to 90-110 °C. Ensure you are using a highly active ligand system (e.g., BrettPhos).[6] |
| Poor Reagent/Solvent Quality | Use dry, degassed solvents (toluene or 1,4-dioxane are common). Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[1][6] |
| Ineffective Base | Ensure the base (e.g., NaOtBu) is of high purity and anhydrous. For base-sensitive substrates, consider switching to K₃PO₄ or Cs₂CO₃, but be prepared to increase temperature or reaction time.[6][10] |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Possible Cause | Recommended Solution |
| Slow Reductive Elimination | The competing side reaction where the aryl halide is reduced often occurs when the final product-forming step is slow.[6] Using a more electron-rich and sterically hindered ligand can accelerate reductive elimination.[12] |
| Presence of Water | Ensure all reagents and solvents are scrupulously dried. Trace water can lead to hydrodehalogenation.[6] |
| Base Purity | Use high-purity, anhydrous NaOtBu. Some sources may contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[6] |
Quantitative Ligand Performance Data
The following table summarizes the performance of different ligands in a representative Buchwald-Hartwig amination of a challenging 2-bromopyridine substrate.
Reaction Conditions: 2-bromopyridine (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (2 mol% Pd), Ligand (4 mol%), Toluene (2 mL), 100 °C, 12 h.
| Ligand | Amine | Yield (%) |
| P(t-Bu)₃ | Morpholine | 45 |
| BINAP | Morpholine | 60 |
| XPhos | Morpholine | 92 |
| RuPhos | Morpholine | 98 |
| P(t-Bu)₃ | Aniline | 30 |
| BINAP | Aniline | 55 |
| XPhos | Aniline | 88 |
| RuPhos | Aniline | 95 |
Note: This is representative data compiled to illustrate performance trends. Actual results may vary based on specific substrates and conditions.
Visual Guides and Protocols
Diagrams of Key Processes
// Nodes ActiveCat [label="Active Catalyst\nL-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridine [label="2-Halopyridine\n(Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; InactiveCat [label="Inactive Complex\n(Poisoned Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProductCycle [label="Productive\nCatalytic Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ActiveCat -> OxAdd [label=" Oxidative\n Addition", color="#5F6368"]; Pyridine -> OxAdd [color="#5F6368"]; OxAdd -> ProductCycle [label=" Amine Binding &\n Reductive Elimination", color="#5F6368"]; ActiveCat -> InactiveCat [label=" Pyridine N-Coordination\n (Catalyst Poisoning)", color="#EA4335", style=dashed, arrowhead=normal]; Pyridine -> InactiveCat [color="#EA4335", style=dashed, arrowhead=normal]; }
Caption: Mechanism of catalyst poisoning by 2-substituted pyridines.
// Nodes Start [label="Reaction Start:\nLow Yield / No Reaction", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Check1 [label="Is Pd Black visible?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, width=2.5, height=1.5]; Sol1 [label="YES: Catalyst Decomposition\n\n- Lower Temperature\n- Use a more stable pre-catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF", width=3]; Check2 [label="NO: Check Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Check3 [label="Is ligand bulky/electron-rich\n(e.g., RuPhos, BrettPhos)?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, width=2.5, height=1.5]; Sol2 [label="NO: Catalyst Poisoning Likely\n\n- Switch to a bulky biaryl\n phosphine ligand", fillcolor="#EA4335", fontcolor="#FFFFFF", width=3]; Check4 [label="YES: Check Substrate/Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Check5 [label="Is substrate a 2-chloropyridine?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, width=2.5, height=1.5]; Sol3 [label="YES: Inherently Low Reactivity\n\n- Increase Catalyst Loading (3-5%)\n- Increase Temperature (100-110°C)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=3]; Sol4 [label="NO: Review Base & Setup\n\n- Use high-purity NaOtBu\n- Ensure inert atmosphere\n- Use anhydrous, degassed solvent", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3];
// Edges Start -> Check1; Check1 -> Sol1 [label="Yes"]; Check1 -> Check2 [label="No"]; Check2 -> Check3; Check3 -> Sol2 [label="No"]; Check3 -> Check4 [label="Yes"]; Check4 -> Check5; Check5 -> Sol3 [label="Yes"]; Check5 -> Sol4 [label="No"]; }
Caption: A troubleshooting decision tree for amination of 2-pyridines.
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of a generic 2-bromopyridine with a primary amine using a modern catalyst system designed to mitigate catalyst poisoning.
Materials:
-
Palladium Pre-catalyst: XPhos Pd G3 (2 mol %)
-
Ligand: XPhos (Not required if using a G3 pre-catalyst, but can be added at 4 mol% if using Pd₂(dba)₃)
-
Aryl Halide: 2-Bromopyridine (1.0 equiv)
-
Amine: Primary or secondary amine (1.2 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
Inert Atmosphere Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv) and the solid NaOtBu base (1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the XPhos Pd G3 pre-catalyst (0.02 equiv).
-
Reagent Addition: Seal the vial with a septum. Add the anhydrous, degassed solvent (to achieve a concentration of ~0.5 M) via syringe, followed by the amine (1.2 equiv).
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A stall in product formation may indicate catalyst decomposition.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[1]
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[1]
Critical Considerations:
-
Inertness: The success of this reaction is highly dependent on maintaining an oxygen- and moisture-free environment.[1][6]
-
Reagent Purity: Use high-purity reagents, especially the base and solvent, to avoid introducing contaminants that can deactivate the catalyst.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki Coupling with (5-Bromopyridin-2-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving (5-Bromopyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when performing Suzuki coupling with this compound?
A1: The most prevalent side reactions when using aminopyridine substrates like this compound are catalyst poisoning/inhibition, protodeboronation of the boronic acid, and homocoupling of the coupling partners. The basic nitrogen atoms in the pyridine ring and the amine substituent can coordinate to the palladium catalyst, leading to deactivation or reduced catalytic activity.
Q2: How does the aminomethyl group on the pyridine ring affect the Suzuki coupling reaction?
A2: The aminomethyl group, being a basic functionality, can contribute to catalyst inhibition by coordinating with the palladium center. This interaction can reduce the catalyst's efficacy, leading to lower yields or incomplete reactions. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.
Q3: What is protodeboronation and why is it a concern with this type of substrate?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture. This side reaction consumes the boronic acid, reducing the yield of the desired product and forming a deboronated byproduct that can complicate purification.
Q4: What leads to the formation of homocoupling byproducts?
A4: Homocoupling results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the this compound. The presence of oxygen in the reaction mixture is a primary promoter of the homocoupling of boronic acids. Additionally, using a Pd(II) precatalyst can sometimes lead to homocoupling at the start of the reaction.
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Product
Possible Cause:
-
Catalyst Poisoning/Inhibition: The nitrogen atoms in this compound can coordinate to the palladium catalyst, inhibiting its activity.
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or has decomposed.
-
Poor Solubility: The substrates may not be fully dissolved in the chosen solvent system.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.
-
Use of Precatalysts: Utilize well-defined palladium precatalysts to ensure the efficient generation of the active Pd(0) species.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.
-
Solvent Screening: Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water) to ensure adequate solubility of all reactants.
-
Increase Temperature: Cautiously increasing the reaction temperature can sometimes improve yields, but may also promote side reactions.
Issue 2: Significant Formation of Deboronated Byproduct (Protodeboronation)
Possible Cause:
-
Presence of excess water or other proton sources.
-
The reaction pH is not optimal.
-
High reaction temperature.
-
Inefficient catalyst system.
Solutions:
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Use Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol or MIDA esters, which are less prone to protodeboronation.
-
Optimize Base and Temperature: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and run the reaction at the lowest effective temperature.
-
Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, outcompeting the protodeboronation side reaction.
Issue 3: Presence of Homocoupling Byproducts
Possible Cause:
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Use of Pd(II) Precatalysts: Pd(II) sources can directly mediate homocoupling before being reduced to the active Pd(0) species.
Solutions:
-
Thorough Degassing: Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Use Pd(0) Catalyst: Start with a Pd(0) catalyst source, such as Pd(PPh₃)₄, to minimize Pd(II)-mediated homocoupling.
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help minimize the concentration of Pd(II) species.
Data Presentation
The following table summarizes the yields of desired products and major side products from a Suzuki-Miyaura coupling of 2- and 3-halopyridines with phenylboronic acid, which serves as a close model for the reactivity of this compound. The data highlights how the position of the halogen and the choice of catalyst can influence the outcome of the reaction.
| Entry | Pyridine Substrate | Catalyst System | Desired Product Yield (%) | Homocoupling (Biphenyl) Yield (%) | Other Byproducts (e.g., Pyridine) (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ / Ligand | 65 | 10 | 5 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ / Ligand | 85 | 5 | 2 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ / Ligand | 40 | 15 | 8 |
| 4 | 3-Chloropyridine | Pd(OAc)₂ / Ligand | 70 | 8 | 3 |
Data is representative and adapted from studies on similar substrates. Actual yields will vary depending on the specific boronic acid, ligand, base, and solvent used.
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol is an adapted procedure based on established methods for the Suzuki coupling of aminobromopyridines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a precatalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if applicable).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Caption: Competing reaction pathways in the Suzuki coupling of aminopyridines.
Technical Support Center: Optimizing Reaction Yield for the Amination of (5-Bromopyridin-2-yl)methanamine
Welcome to the technical support center for optimizing the amination of (5-Bromopyridin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and purity. The presence of a primary aminomethyl group and the pyridine nitrogen in the substrate presents unique challenges in achieving high-yielding C-N cross-coupling reactions.
I. Troubleshooting Guide
This guide addresses common issues encountered during the amination of this compound, focusing on the widely used Buchwald-Hartwig and Goldberg cross-coupling reactions. A critical first step for successful amination is the protection of the primary aminomethyl group to prevent self-coupling and other side reactions. The tert-butyloxycarbonyl (Boc) and phthalimide groups are recommended for this purpose.
Scenario 1: Low or No Product Formation
Question: I am attempting a Buchwald-Hartwig amination on my protected this compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low or no product formation in the Buchwald-Hartwig amination of a protected this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Catalyst System (Palladium Precursor and Ligand): The choice of palladium precursor and ligand is critical for an efficient reaction.
-
Recommendation: For heteroaryl bromides, bulky, electron-rich phosphine ligands are often effective. Consider screening ligands such as XPhos, RuPhos, or BINAP in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. The catalyst loading is typically low, around 1-2 mol%.[1]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Recommendation: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, potentially requiring a higher reaction temperature.
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reagents.
-
Recommendation: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. Ensure your solvent is thoroughly dried and degassed to prevent catalyst deactivation.
-
-
Reaction Temperature: These reactions often require heating to proceed at a reasonable rate.
-
Recommendation: A typical starting point is 80-110 °C. If you observe decomposition of your starting material or product, consider lowering the temperature and extending the reaction time.
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.
-
Recommendation: It is crucial to set up the reaction under an inert atmosphere of argon or nitrogen. This involves using Schlenk techniques or a glovebox.
-
Scenario 2: Presence of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant impurities. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge. Here are some of the usual suspects and how to address them:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom.
-
Cause: This can be caused by moisture in the reaction or a side reaction in the catalytic cycle.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Optimizing the ligand and reaction temperature can also suppress this side reaction.
-
-
Self-Coupling of the Starting Material: If the primary aminomethyl group is not adequately protected, it can react with another molecule of the starting material.
-
Solution: Ensure complete protection of the aminomethyl group before proceeding with the amination reaction. Monitor the protection step by TLC or LC-MS to confirm full conversion.
-
-
Reaction with the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: The use of bulky phosphine ligands helps to shield the palladium center and prevent this coordination.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the aminomethyl group of this compound before the amination reaction?
The primary amine of the aminomethyl group is a nucleophile and can compete with the desired amine coupling partner in the Buchwald-Hartwig or Goldberg reaction. This can lead to the formation of undesired dimers or polymers, significantly reducing the yield of the target product. Protecting this group, for instance as a Boc-carbamate or a phthalimide, renders it non-nucleophilic under the reaction conditions.
Q2: What are the recommended protecting groups for the aminomethyl group and how can they be removed?
-
tert-Butyloxycarbonyl (Boc): This is a widely used protecting group for amines.[2]
-
Protection: The Boc group can be introduced by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide.
-
Deprotection: The Boc group is readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in methanol.[3][4]
-
-
Phthalimide: This is another robust protecting group for primary amines.[5]
Q3: What are the key differences between the Buchwald-Hartwig and Goldberg amination reactions for this substrate?
| Feature | Buchwald-Hartwig Amination | Goldberg Amination |
| Catalyst | Palladium-based | Copper-based |
| Ligands | Bulky phosphine ligands (e.g., XPhos, RuPhos) | Diamines or amino acids (e.g., 1,10-phenanthroline) |
| Reaction Conditions | Generally milder temperatures (80-110 °C) | Often requires higher temperatures |
| Substrate Scope | Very broad and well-established | Can be advantageous for certain substrates |
Q4: How can I monitor the progress of my amination reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the formation of the product.
III. Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of a structurally similar substrate, which can serve as a starting point for the optimization of the amination of protected this compound.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | High |
Data adapted from established methodologies for similar bromopyridine substrates.
IV. Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.5 equiv.).
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is fully consumed, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Protocol 2: Buchwald-Hartwig Amination of N-Boc-(5-bromopyridin-2-yl)methanamine
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the N-Boc-(5-bromopyridin-2-yl)methanamine (1.0 equiv.) and the desired amine coupling partner (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
-
Dissolve the Boc-protected amination product in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the free amine with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the final product.
V. Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Minimizing Homocoupling Byproducts in Reactions with (5-Bromopyridin-2-yl)methanamine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving (5-Bromopyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts, a common challenge that can reduce yields and complicate purification.
The structure of this compound presents unique challenges in cross-coupling reactions. The pyridine nitrogen and the primary amine can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or decomposition.[1][2] This guide provides detailed troubleshooting advice, optimized protocols, and comparative data to help you achieve successful and high-yielding coupling reactions.
General Troubleshooting Workflow for Homocoupling
When significant homocoupling is observed, a systematic approach to optimization is crucial. The following workflow provides a logical sequence for troubleshooting.
References
Improving the stability of (5-Bromopyridin-2-yl)methanamine in solution
This technical support center provides guidance on improving the stability of (5-Bromopyridin-2-yl)methanamine in solution. The information is intended for researchers, scientists, and drug development professionals. The recommendations provided are based on the stability profiles of structurally similar aminopyridine compounds and are intended to serve as a starting point for developing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: Color change in solutions of aminopyridine derivatives can be an indicator of degradation. This is often caused by oxidation or other chemical reactions. Exposure to air (oxygen), light, high temperatures, and non-optimal pH can accelerate these degradation processes. It is recommended to visually inspect solutions for any changes in color or for the formation of precipitates.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound have not been extensively documented in publicly available literature, related aminopyridines are known to undergo oxidation. Potential degradation pathways could involve oxidation of the aminomethyl group or the pyridine ring. For instance, studies on 3,4-diaminopyridine under oxidative stress have identified N-oxides and nitro-derivatives as degradation products.[1]
Q3: How can I improve the stability of my this compound solution?
A3: To enhance stability, consider the following:
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pH Adjustment: Based on studies of similar compounds like 4-(N,N-dimethylamino)phenol (4-DMAP), maintaining a slightly acidic pH (around 2.0-3.0) may improve stability.[2]
-
Inert Atmosphere: Storing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-degradation. Studies on 4-aminopyridine capsules have shown the importance of light protection for long-term stability.[3]
-
Low Temperature: Storing solutions at reduced temperatures (e.g., 2-8 °C) can slow down the rate of degradation.
-
Solvent Choice: The choice of solvent can impact stability. While aqueous solutions are common, the use of co-solvents like propylene glycol or polyethylene glycol has been shown to increase the stability of 4-DMAP in acidic solutions.[2]
-
Salt Form: If possible, using a salt form of the amine may enhance stability. The salt form of 3,4-diaminopyridine demonstrated greater stability under oxidative stress compared to the free base.[1]
Q4: What is the expected shelf-life of a this compound solution?
A4: The shelf-life is highly dependent on the storage conditions (solvent, pH, temperature, exposure to light and air). Without specific stability data for this compound, it is crucial to perform your own stability studies under your specific experimental conditions. For example, 4-aminopyridine capsules were found to be stable for 365 days when stored at room temperature with protection from light.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Prepare fresh solutions daily. 2. Review storage conditions (see FAQ A3). 3. Perform a forced degradation study to identify potential degradation products. |
| Decreased potency or activity in assays | Compound degradation leading to lower concentration of the active molecule. | 1. Quantify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV, qNMR) before each experiment. 2. Implement stricter storage and handling protocols. |
| Solution turbidity or precipitation | Formation of insoluble degradation products or salt precipitation due to pH or solvent changes. | 1. Visually inspect solutions before use. 2. If precipitation is observed, attempt to redissolve by gentle warming or sonication. If it persists, the solution should be discarded. 3. Analyze the precipitate to identify its nature. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in a given solution.
Objective: To monitor the concentration of this compound over time under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, water)
-
Buffer solutions for pH control
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent system and pH.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial concentration and purity.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., specific temperature, light or dark, ambient or inert atmosphere).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove a vial from storage and analyze its content by HPLC.
-
Data Analysis: Calculate the percentage of the initial concentration of this compound remaining at each time point. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Example HPLC Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and the susceptibility of this compound to various stress conditions.
Procedure:
-
Prepare separate solutions of this compound.
-
Expose each solution to one of the following stress conditions for a defined period (e.g., 24-72 hours):
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature. Studies on aminopyridines have shown this to be a significant stress condition.[1]
-
Thermal: Elevated temperature (e.g., 60°C) in the dark.
-
Photolytic: Exposure to UV light at room temperature.
-
-
Analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC-UV, LC-MS) to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a solution stability study.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling of Bromopyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of bromopyridines, a common and critical transformation in modern synthetic chemistry.
General FAQs for Cross-Coupling of Bromopyridines
Q1: Why are cross-coupling reactions with bromopyridines often challenging?
The primary challenge arises from the pyridine nitrogen atom. Its lone pair of electrons can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and subsequent low or no conversion.[1][2][3] This is particularly problematic for 2-substituted pyridines where the nitrogen is in close proximity to the reaction center.[3] Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond.[4]
Q2: What are the initial checks I should perform if my reaction has a low conversion rate?
Before delving into extensive optimization, ensure the fundamentals of your reaction setup are sound:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (argon or nitrogen) and that your solvents were thoroughly degassed.[1][5]
-
Reagent Purity and Quality: Impurities in your bromopyridine, coupling partner (e.g., boronic acid, amine), or solvent can poison the catalyst.[4] Boronic acids, for instance, can degrade over time.[1] Ensure all reagents are pure and solvents are anhydrous.[1]
-
Reaction Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate, typically between 80-110 °C.[3] However, excessive temperatures can lead to catalyst decomposition.[3]
Q3: What visual cues in my reaction might indicate a problem?
Observing the reaction mixture can provide valuable clues:
-
Formation of Palladium Black: The appearance of a fine black precipitate is metallic palladium that has crashed out of the catalytic cycle, indicating catalyst decomposition or deactivation.[3]
-
No Color Change: A healthy cross-coupling reaction often has a characteristic color (e.g., yellow to reddish-brown). If the mixture remains colorless or retains the color of the starting materials, it's likely the catalyst is not active.[3]
-
Reaction Stalling: If monitoring the reaction (e.g., by TLC or LC-MS) shows initial product formation that then ceases, it suggests the catalyst has been poisoned or has decomposed over the course of the reaction.[3]
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between bromopyridines and organoboron compounds.
Suzuki-Miyaura FAQs
Q1: My Suzuki-Miyaura coupling of a bromopyridine is giving low to no yield. What are the most likely causes?
Low conversion in the Suzuki-Miyaura coupling of bromopyridines can often be attributed to several factors:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2]
-
Suboptimal Ligand Choice: For electron-rich substrates like some bromopyridines, bulky and electron-rich phosphine ligands are often beneficial to promote oxidative addition and stabilize the catalyst.[2]
-
Ineffective Base: The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction outcome.
-
Poor Solvent System: A common issue is the poor solubility of all components in a single solvent. Biphasic solvent systems, such as toluene/water or dioxane/water, are often employed to dissolve both the organic-soluble catalyst and substrates and the water-soluble inorganic base.[5]
Q2: I'm observing a significant amount of debrominated pyridine as a byproduct. How can I minimize this?
The formation of a debrominated product, known as hydrodehalogenation, is a common side reaction.[4] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid. To minimize this:
-
Choice of Base: Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings.[4]
-
Hydride Sources: The hydride source can be the solvent or impurities in the reagents.[4] Ensure you are using high-purity, anhydrous solvents.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | A robust system for many bromopyridines.[6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Good to Excellent | Effective for electron-deficient heteroaryl bromides.[5] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | Moderate to Good | A classic catalyst, but may require optimization.[7] |
| PdCl₂(dppf) | - | K₂CO₃ | MeCN/H₂O | 80 | Variable | Commonly used, but may require screening of conditions.[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between bromopyridines and amines.
Buchwald-Hartwig Amination FAQs
Q1: Why is my Buchwald-Hartwig amination of a 2-bromopyridine giving a low yield?
Low yields in this reaction are very common and are often due to:
-
Catalyst Poisoning: The nitrogen atom of the 2-bromopyridine substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[3] This is the most significant challenge for this class of substrate.[3]
-
Suboptimal Ligand Choice: The use of sterically bulky, electron-rich biaryl phosphine ligands is crucial to prevent the pyridine from coordinating to the palladium catalyst.[3]
-
Incorrect Base Selection: The base plays a key role in the catalytic cycle. A base that is too weak may not be effective, while a very strong base might be incompatible with other functional groups.[3]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | High | A robust system for a wide range of amines.[6] |
| Pd(OAc)₂ | BrettPhos | LHMDS | THF, Toluene | 80-110 | Good | LHMDS is a very strong base that can be effective for poorly nucleophilic amines.[3] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | Moderate to Good | A weaker base may be suitable for substrates with sensitive functional groups. |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 80-100 | Good | A commonly used ligand for this transformation. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[6]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[6]
-
Reagent Addition: Add the 2-bromopyridine (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[6]
-
Reaction: Heat the sealed tube to 80-110 °C with stirring.[6] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[1]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography.[4]
Visualizing Key Concepts
Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates in cross-coupling reactions.
Key Factors Influencing Bromopyridine Cross-Coupling
Caption: Interconnected factors that influence the outcome of bromopyridine cross-coupling reactions.
References
Byproduct identification in the synthesis of (5-Bromopyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis of (5-Bromopyridin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important building block.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily focusing on the common synthetic route: the reduction of 5-bromopicolinonitrile.
Problem 1: Incomplete consumption of starting material (5-bromopicolinonitrile).
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting nitrile.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent (e.g., LiAlH₄, Raney Nickel, H₂/Catalyst) is used. For powerful hydrides like LiAlH₄, a molar excess is typically required. |
| Inactive Reducing Agent | LiAlH₄ is highly sensitive to moisture. Use freshly opened, anhydrous solvent and ensure all glassware is thoroughly dried. The activity of Raney Nickel can diminish over time; use a freshly prepared or high-quality commercial source. For catalytic hydrogenation, ensure the catalyst has not been poisoned. |
| Low Reaction Temperature | While initial addition of the reagent may be done at a low temperature for safety, the reaction may require warming to room temperature or gentle reflux to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Poor Solubility of Starting Material | Ensure the 5-bromopicolinonitrile is fully dissolved in the chosen anhydrous solvent (e.g., THF, Diethyl Ether) before the addition of the reducing agent. |
Problem 2: Formation of a significant amount of a less polar byproduct, suspected to be a secondary amine.
-
Symptom: A new spot/peak appears on TLC/LC-MS with a higher Rf value (less polar) than the desired primary amine. This is often observed in catalytic hydrogenation.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Reaction Conditions Favoring Secondary Amine Formation | During catalytic hydrogenation, the intermediate imine can react with the newly formed primary amine to generate a secondary amine byproduct. The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress this side reaction. |
| High Reaction Temperature or Pressure | In catalytic hydrogenation, excessively high temperatures or pressures can sometimes lead to over-alkylation and the formation of secondary amines. Optimize these parameters to favor the formation of the primary amine. |
Problem 3: The isolated product is an aldehyde (5-bromopicolinaldehyde) instead of the desired amine.
-
Symptom: The major product has a different spectroscopic signature (e.g., in ¹H NMR, the appearance of a singlet around 9-10 ppm) consistent with an aldehyde.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Use of a Milder Reducing Agent | Reagents like Diisobutylaluminium hydride (DIBAL-H) are known to reduce nitriles to aldehydes. Confirm the identity of the reducing agent used. |
| Incomplete Reduction | In some cases, particularly with certain reducing agents or under specific conditions, the reaction can stop at the intermediate imine stage, which is then hydrolyzed to the aldehyde during the workup. Ensure a sufficient excess of a strong reducing agent like LiAlH₄ is used and that the reaction is allowed to proceed to completion. |
Problem 4: Low isolated yield after workup and purification.
-
Symptom: The final mass of the purified this compound is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Product Loss During Aqueous Workup | The desired amine product can be somewhat water-soluble, especially when protonated. During the workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). |
| Emulsion Formation During Extraction | The presence of aluminum salts (from LiAlH₄ workup) can lead to persistent emulsions. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can help to precipitate the aluminum salts as a granular solid that is easier to filter off. |
| Product Adsorption on Silica Gel | Primary amines can strongly adhere to acidic silica gel during column chromatography, leading to tailing and poor recovery. To mitigate this, the silica gel can be pre-treated with a base like triethylamine, or a small percentage of triethylamine or ammonia in the eluent can be used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently employed and robust method is the reduction of 5-bromopicolinonitrile. This transformation can be achieved using several reducing agents, with Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether being a very effective choice. Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) is also a viable, though sometimes less selective, alternative.
Q2: What are the expected byproducts in the LiAlH₄ reduction of 5-bromopicolinonitrile?
A2: While a clean reaction will primarily yield the desired product, potential byproducts include:
-
Unreacted 5-bromopicolinonitrile: This is usually due to incomplete reaction.
-
5-bromopicolinaldehyde: This can form if the intermediate imine is hydrolyzed during workup before being fully reduced.
-
Secondary and Tertiary Amines: These can arise from side reactions, although they are generally less common with LiAlH₄ compared to catalytic hydrogenation.
Q3: How can I effectively purify the crude this compound?
A3: Purification is typically achieved through column chromatography on silica gel. However, due to the basic nature of the amine, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in a mixture of solvents like dichloromethane/methanol or ethyl acetate/hexanes. This will prevent streaking and improve the separation and recovery of the product.
Q4: Are there any specific safety precautions I should take when working with LiAlH₄?
A4: Yes, LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in thoroughly dried glassware with anhydrous solvents. The workup procedure to quench excess LiAlH₄ must be performed carefully and at a low temperature (e.g., in an ice bath) by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.
Q5: Can I use Sodium Borohydride (NaBH₄) to reduce 5-bromopicolinonitrile?
A5: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines under standard conditions. More potent hydride donors like LiAlH₄ or borane (BH₃) are typically required for this transformation.
Experimental Protocols
Synthesis of this compound via LiAlH₄ Reduction of 5-Bromopicolinonitrile
-
Materials:
-
5-bromopicolinonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
15% (w/v) Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Triethylamine
-
Silica Gel for column chromatography
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), a stirred solution of 5-bromopicolinonitrile (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.
-
Solid LiAlH₄ (1.5 - 2.0 eq) is added portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by cooling the mixture back to 0 °C and slowly adding water (x mL), followed by the dropwise addition of 15% NaOH solution (x mL), and finally, more water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
The resulting slurry is stirred at room temperature for 30 minutes, after which the granular precipitate of aluminum salts is removed by filtration through a pad of celite. The filter cake is washed thoroughly with ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude amine is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
Fractions containing the pure product are combined and concentrated under reduced pressure to afford this compound as the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting byproduct formation.
Technical Support Center: Strategies to Improve Regioselectivity in Reactions Involving Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in achieving regioselectivity in chemical reactions involving pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My electrophilic aromatic substitution (EAS) on an unsubstituted pyridine is giving very low yields. What can I do to improve this?
A1: The low reactivity of pyridine towards electrophilic aromatic substitution (EAS) is a common issue. The nitrogen atom deactivates the ring by withdrawing electron density, and under the acidic conditions often used for EAS, the nitrogen is protonated, further deactivating the ring.[1] Here are two primary strategies to overcome this:
-
Use of Activating Groups: Introducing electron-donating groups (EDGs) onto the pyridine ring can increase its reactivity towards electrophiles.
-
Formation of Pyridine N-oxide: A widely used and effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. Following the substitution reaction, the N-oxide can be deoxygenated to furnish the desired substituted pyridine.[1]
Q2: I am trying to achieve substitution at the C3 position of pyridine, but my reaction is inefficient. How can I favor C3 substitution?
A2: The C3 position is the electronically favored site for electrophilic aromatic substitution on the pyridine ring itself. However, the overall low reactivity can make direct C3 substitution challenging.[1] A modern and effective method for achieving C3-halogenation under mild conditions involves the use of Zincke imine intermediates.[2][3] This strategy involves a one-pot, three-step sequence:
-
Ring-opening: The pyridine is activated and reacted with an amine to form an acyclic Zincke imine.
-
Halogenation: This electron-rich intermediate undergoes highly regioselective halogenation.
-
Ring-closing: The halogenated intermediate then cyclizes to reform the pyridine ring, with a halogen now at the C3 position.[2][3]
Q3: My Minisci reaction is yielding a mixture of C2 and C4 isomers. How can I enhance C4 selectivity?
A3: Achieving high C4 selectivity in Minisci reactions is a frequent challenge. A highly effective strategy is to employ a removable blocking group on the nitrogen atom. A maleate-derived blocking group, for example, can sterically hinder the C2 and C6 positions, directing the radical addition almost exclusively to the C4 position.[4]
Experimental Protocol: C4-Selective Minisci Alkylation using a Maleate-Derived Blocking Group [5]
-
Installation of the Blocking Group: React the pyridine substrate with a maleate-derived reagent to form the corresponding pyridinium salt. This salt is often crystalline and stable.
-
Minisci Reaction: Perform the Minisci-type decarboxylative alkylation on the pyridinium salt. This reaction can be carried out under acid-free conditions.
-
Removal of the Blocking Group: Upon completion of the alkylation, the blocking group can be removed by treating the reaction mixture with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
Q4: I am attempting a Directed ortho-Metalation (DoM) on a pyridine derivative, but I'm observing low yields and side reactions. What are the likely causes and solutions?
A4: Low yields in the Directed ortho-Metalation (DoM) of pyridines often arise from competitive nucleophilic addition of the organolithium reagent to the C2 position.[6] Here are some troubleshooting tips:
-
Choice of Base: Instead of highly nucleophilic bases like n-BuLi, consider using sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C).[7][8]
-
Directing Group (DMG) Choice: The effectiveness of the directing group is crucial. Strong DMGs for pyridine include amides, carbamates, and methoxy groups. The relative strength of different DMGs can influence the efficiency of the metalation.[7][9]
General Experimental Protocol for Directed ortho-Metalation of a Pyridine [1]
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyridine in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of the appropriate lithium base (typically 1.1 equivalents) to the cooled pyridine solution.
-
Stirring: Stir the reaction mixture at -78 °C for a duration that can range from 30 minutes to several hours, depending on the substrate.
-
Addition of Electrophile: Add the electrophile to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature.
-
Quenching and Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
Q5: I need to install a halogen at the C2 or C4 position. What is the most reliable method?
A5: For regioselective halogenation at the C2 and C4 positions, the use of pyridine N-oxides is the most dependable and widely adopted strategy.[2][10] The N-oxide group is electron-donating, which activates the C2 and C4 positions for electrophilic attack.
-
For C2-Halogenation: Treatment of a pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can achieve highly regioselective halogenation at the C2 position under mild conditions.[2][10]
-
For C4-Halogenation: The N-oxide strategy can also be adapted for C4-halogenation by carefully selecting the halogenating agent and reaction conditions.[11] Alternatively, a two-step strategy involving the installation of a phosphine at the 4-position to form a phosphonium salt, followed by displacement with a halide nucleophile, has been developed for selective 4-halogenation.[12]
Experimental Protocol: 2-Chlorination of a Pyridine N-Oxide [2]
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction with water or ice, and then neutralize with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and purify as needed.
Q6: Traditional Friedel-Crafts acylation is failing for my pyridine substrate, leading only to N-acylation. What are some alternative approaches?
A6: Pyridines are generally unreactive in Friedel-Crafts acylations due to their electron-deficient nature. Furthermore, the Lewis acid catalyst typically complexes with the nitrogen atom, leading to the formation of a highly deactivated pyridinium salt.[13] Here are some effective alternative strategies for the preparation of pyridyl ketones:
-
Acylation of Metalated Pyridines: A robust alternative is the metalation of the pyridine ring with a strong base, followed by treatment with an acylating agent like an ester or acyl halide. This approach often requires low temperatures.[13]
-
Nucleophilic Acylation with Acyl Radicals: This method involves the addition of nucleophilic acyl radicals to pyridinium salts, which are generated in situ under acidic conditions. An oxidant is required for the final aromatization step.[13]
-
ipso-Substitution of Silylpyridines: A spontaneous reaction between 2-(trialkylsilyl)pyridines and acyl chlorides can yield 2-pyridyl ketones. This process circumvents the typical reactivity limitations of pyridines by proceeding through a series of nucleophilic steps, including the generation of a stabilized ylide intermediate.[14]
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of 3-Substituted Pyridines [15]
| Entry | Pyridine Substrate (at C3) | Aryl Halide | Product (Position of Arylation) | Yield (%) |
| 1 | 3-Nitropyridine | Bromobenzene | 4-Aryl | 85 |
| 2 | 3-Cyanopyridine | Bromobenzene | 4-Aryl | 78 |
| 3 | 3-Fluoropyridine | Bromobenzene | 4-Aryl | 65 |
| 4 | 3-Chloropyridine | Bromobenzene | 4-Aryl | 72 |
Reaction conditions: 5 mol % Pd(OAc)₂, 1.5 equiv PhBr, 10 mol % [PCy₃H]BF₄, 0.3 equiv 2,2-dimethylhexanoic acid, 3.0 equiv K₂CO₃, toluene (1.0 M), 120 °C, 22–24 h.
Table 2: Comparison of Directing Group Ability in Palladium-Catalyzed C-H Bond Acetoxylation [16]
| Substrate | Directing Group | pKa of Conjugate Acid | Isolated Yield of Mono-acetoxylated Product (%) |
| 1a | 4-Methoxypyridine | 6.58 | 93 |
| 2a | 4-(Trifluoromethyl)pyridine | 3.48 | 85 |
| 3a | 3,5-Dichloropyridine | 0.67 | 70 |
| 4a | Pyridine | 5.21 | 88 |
| 5a | 4-Methylpyridine | 6.03 | 90 |
Reaction conditions: 1 mol % of Pd(OAc)₂, 1.02 equiv of PhI(OAc)₂ in AcOH/Ac₂O at 100 °C.
Visualizations
Caption: A decision-making workflow for selecting a regioselective pyridine functionalization strategy.
Caption: Simplified mechanism of Directed ortho-Metalation (DoM) on a pyridine derivative.
Caption: Signaling pathway for C4-functionalization of pyridines using the N-oxide strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective halogenation of pyridines and diazines via unconventional intermediates [mountainscholar.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Impact of base selection on the outcome of Buchwald-Hartwig amination with (5-Bromopyridin-2-yl)methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Buchwald-Hartwig amination for the C-N cross-coupling of (5-Bromopyridin-2-yl)methanamine. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the critical impact of base selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with this compound giving a low yield?
Low yields with this substrate are often due to several factors:
-
Catalyst Poisoning: The pyridine nitrogen atom in the starting material can coordinate with the palladium catalyst, inhibiting its activity. This is a common challenge for heteroaryl halides.[1]
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a base that is too strong could lead to side reactions or degradation of sensitive functional groups.[1]
-
Suboptimal Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and facilitates the reaction. A ligand that is not sufficiently bulky may fail to prevent pyridine coordination and subsequent catalyst deactivation.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. An inadequate inert atmosphere (e.g., nitrogen or argon) can lead to catalyst oxidation and deactivation.[1]
-
Reagent and Solvent Purity: Organometallic reactions are highly sensitive to moisture and impurities. Using improperly dried solvents or impure reagents can deactivate the catalyst.[1]
Q2: Which type of base is best for this reaction: strong or weak?
Strong, non-nucleophilic bases are typically required for efficient catalyst turnover in Buchwald-Hartwig aminations.[2] Sodium tert-butoxide (NaOtBu) is the most commonly used base and serves as a reliable starting point.[2][3][4] However, if your substrate contains base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though they often require higher temperatures or longer reaction times.[5][6]
Q3: My reaction mixture turned black. What does this indicate?
The formation of a fine black precipitate is indicative of "palladium black," which is metallic palladium that has precipitated out of the catalytic cycle.[1] This signifies catalyst decomposition and the cessation of catalytic activity. Common causes include excessive heat (>120 °C), the presence of oxygen, or an unstable catalyst/ligand combination for the specific substrate.[1]
Q4: Can I use inorganic carbonate bases for this amination?
Yes, weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) can be used, particularly when dealing with base-sensitive substrates.[5][6] Cs₂CO₃ is often favored over K₂CO₃ due to its better solubility in common organic solvents.[6] However, these bases are generally less reactive than alkoxides and may result in slower reaction rates.[5]
Q5: What is the role of the base in the catalytic cycle?
The base plays a crucial role in the deprotonation of the amine after it coordinates to the palladium(II) center, forming the key palladium-amido complex. This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7]
Data Presentation: Impact of Base Selection
| Base | Base Type | pKa of Conjugate Acid | Typical Yield Range (%) | Key Considerations |
| NaOtBu | Strong Alkoxide | ~19 | 70 - 95% | Standard Choice. Highly effective but can cause decomposition of base-sensitive groups (e.g., esters).[2][5] |
| KOtBu | Strong Alkoxide | ~19 | 70 - 95% | Similar reactivity to NaOtBu; choice may depend on solubility and cation effects. |
| LHMDS | Strong Amide | ~26 | 60 - 90% | Very strong base, useful for poorly nucleophilic amines. Highly moisture-sensitive.[1] |
| Cs₂CO₃ | Weak Inorganic | ~10.3 | 40 - 80% | Good choice for substrates with base-labile groups. Better solubility than other carbonates.[6] |
| K₃PO₄ | Weak Inorganic | ~12.3 | 40 - 75% | A mild and effective alternative to carbonate bases. |
| K₂CO₃ | Weak Inorganic | ~10.3 | 30 - 60% | Less effective due to low solubility and lower basicity; often results in slow or incomplete reactions.[5] |
Yields are representative and highly dependent on the specific amine coupling partner, ligand, catalyst, solvent, and temperature.
Experimental Protocols
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) or Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine Ligand (e.g., XPhos, 0.04 mmol, 4 mol%) if not using a precatalyst
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve 0.1-0.5 M concentration)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under a steady stream of inert gas (Argon or Nitrogen), add this compound, the amine coupling partner, the selected base, and the phosphine ligand (if used) to the reaction vial.
-
Catalyst Addition: Add the palladium source or precatalyst to the vial.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a short plug of celite to remove palladium residues, washing the plug with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-aryl-(pyridin-2-yl)methanamine derivative.
Visualizations
Caption: A standard experimental workflow for the Buchwald-Hartwig amination.
Caption: A troubleshooting guide for low-yield Buchwald-Hartwig aminations.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-Bromopyridine Reactivity in Suzuki Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Bromopyridines are a versatile class of reagents frequently employed in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form C-C bonds. However, the position of the bromine atom on the pyridine ring significantly influences the reactivity of the isomer, impacting reaction efficiency, yield, and the required reaction conditions. This guide provides an objective comparison of the reactivity of 2-bromo, 3-bromo, and 4-bromopyridines in Suzuki coupling, supported by experimental data and detailed protocols.
The generally observed order of reactivity for bromopyridine isomers in Suzuki coupling reactions is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] This trend is primarily dictated by the electronic effects of the nitrogen atom within the pyridine ring.
Understanding the Reactivity Trend
The rate-determining step in many Suzuki coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The electrophilicity of the carbon atom bonded to the bromine plays a crucial role in this step.
-
4-Bromopyridine: The nitrogen atom is in the para position relative to the bromine. Its strong electron-withdrawing effect polarizes the C4-Br bond, making the carbon atom highly electrophilic and thus highly susceptible to oxidative addition. This results in the highest reactivity among the three isomers.[1]
-
2-Bromopyridine: The C2-Br bond is also activated by the electron-withdrawing nitrogen atom. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction, requiring the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The electronic influence of the nitrogen atom at the meta position is weaker compared to the ortho and para positions. This results in a less electrophilic carbon center at the C3 position, leading to a slower rate of oxidative addition and making 3-bromopyridine the least reactive of the three isomers.[1] Consequently, more forcing conditions such as higher temperatures, longer reaction times, or more active catalysts may be necessary to achieve comparable yields to the other isomers.[1]
Comparative Performance in Suzuki Coupling
The difference in reactivity is clearly reflected in the product yields obtained under similar reaction conditions. The following table summarizes representative yields for the Suzuki-Miyaura coupling of the three bromopyridine isomers with phenylboronic acid.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 95 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 88 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 75 |
Data compiled from representative literature values. Conditions may vary between specific experiments.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid. This protocol can be adapted for each isomer, with the understanding that reaction times and temperatures may need to be optimized based on the reactivity of the specific bromopyridine.
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine isomer, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle and Experimental Workflow
To visualize the fundamental steps of the Suzuki coupling reaction and the general laboratory procedure, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
A Comparative Guide to HPLC and LC-MS Methods for Analyzing (5-Bromopyridin-2-yl)methanamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reactions involving (5-Bromopyridin-2-yl)methanamine. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, making robust analytical methods for monitoring its reactions and purity essential. This document outlines detailed experimental protocols, presents comparative data, and offers guidance on method selection for specific research and development needs.
Introduction
This compound is a substituted pyridine derivative widely used as a building block in medicinal chemistry. The analysis of its chemical transformations requires sensitive and selective analytical techniques to identify and quantify the starting material, intermediates, by-products, and the final product. HPLC with UV detection is a workhorse for routine analysis and purity assessment, while LC-MS provides unparalleled sensitivity and specificity, making it ideal for impurity identification and quantitative analysis in complex matrices.
Experimental Workflow
A typical analytical workflow for the analysis of this compound reactions is depicted below. This process involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for the analysis of this compound reactions.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS depends on the specific analytical requirements, such as the need for sensitivity, selectivity, and structural information. Below is a comparative summary of typical performance characteristics for each method.
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Methods
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Selectivity | Moderate; co-elution can be an issue. | High; based on specific mass transitions. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Impurity Identification | Limited to comparison with reference standards. | Capable of identifying unknown impurities by mass. |
| Cost | Lower | Higher |
| Typical Application | Routine purity analysis, reaction monitoring (high concentration). | Trace analysis, impurity profiling, metabolite identification. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis and Reaction Monitoring
This method is suitable for determining the purity of this compound and monitoring the progress of reactions where it is consumed or formed.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
Protocol 2: LC-MS/MS Method for Trace Impurity Quantification
This highly sensitive and selective method is designed for the quantification of trace-level impurities in this compound samples.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition for this compound: m/z 187/189 → 170/172 (quantifier), m/z 187/189 → 107 (qualifier).
-
Protocol 3: Chiral HPLC Method for Enantiomeric Separation
As this compound is achiral, this protocol is applicable to its chiral derivatives that may be formed in subsequent reactions. Chiral stationary phases (CSPs) are essential for this separation.[2]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol or Ethanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation
The following tables summarize the expected quantitative data from the validation of the described methods.
Table 2: HPLC-UV Method Validation Data
| Parameter | Specification | Result |
| Retention Time | - | ~8.5 min |
| Linearity (Range) | 10 - 200 µg/mL | R² = 0.9995 |
| LOD | - | 15 ng/mL |
| LOQ | - | 50 ng/mL |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
Table 3: LC-MS/MS Method Validation Data
| Parameter | Specification | Result |
| Retention Time | - | ~5.2 min |
| Linearity (Range) | 0.5 - 100 ng/mL | R² = 0.9998 |
| LOD | - | 0.2 ng/mL |
| LOQ | - | 0.7 ng/mL |
| Precision (%RSD) | ≤ 15.0% at LLOQ | 4.5% |
| Accuracy (% Recovery) | 85.0 - 115.0% at LLOQ | 97.2% |
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical relationship in selecting an analytical method based on the objective of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound and its reactions. The choice of method should be guided by the specific analytical needs. For routine quality control and monitoring of reactions with high concentrations of the analyte, HPLC-UV provides a robust and cost-effective solution. For the detection and quantification of trace-level impurities, identification of unknown by-products, and analysis in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. For chiral derivatives, dedicated chiral HPLC methods are required to ensure enantiomeric purity. The protocols and data presented in this guide serve as a valuable resource for developing and validating appropriate analytical methods in a drug development setting.
References
Comparative Crystallographic Analysis of (5-Bromopyridin-2-yl)methanamine Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of brominated pyridine methanamine derivatives, offering insights into their solid-state architecture and intermolecular interactions through X-ray crystallography.
This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to (5-Bromopyridin-2-yl)methanamine. Understanding the three-dimensional arrangement of these molecules is pivotal for rational drug design and the development of new materials, as the substitution pattern on the pyridine ring and the nature of the amine functionality significantly influence crystal packing, hydrogen bonding motifs, and overall molecular conformation. This document summarizes key crystallographic data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of the structure-property relationships in this class of compounds.
Performance Comparison of Brominated Pyridine Structures
The introduction of a bromine atom to the pyridine ring, along with substitutions on the methanamine side chain, induces significant changes in the crystal lattice. This section compares the crystallographic data of three derivatives: tris[(6-bromopyridin-2-yl)methyl]amine, N-(5-Bromopyridin-2-yl)acetamide, and 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide. These examples have been selected to illustrate the effects of varying substitution on the amine nitrogen and the pyridine ring.
Quantitative Crystallographic Data
The following table provides a summary of the key crystallographic parameters for the selected derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | tris[(6-bromopyridin-2-yl)methyl]amine[1] | N-(5-Bromopyridin-2-yl)acetamide[2] | 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide[3] |
| Chemical Formula | C18H15Br3N4 | C7H7BrN2O | C14H13BrN2O |
| Molecular Weight | 555.06 g/mol | 215.06 g/mol | 305.17 g/mol |
| Crystal System | Triclinic | Triclinic | Monoclinic |
| Space Group | P-1 | P-1 | P21/c |
| Unit Cell Dimensions | a = 9.130(3) Å, b = 10.158(3) Å, c = 11.218(4) Å | a = 4.0014(3) Å, b = 8.7232(6) Å, c = 23.0626(18) Å | a = 14.0086(16) Å, b = 9.4215(11) Å, c = 20.610(2) Å |
| α = 98.057(10)°, β = 103.118(10)°, γ = 109.524(9)° | α = 82.127(1)°, β = 86.897(1)°, γ = 85.932(1)° | β = 109.040(2)° | |
| Volume (ų) | 915.2(5) | 794.60(10) | 2571.3(5) |
| Z | 2 | 4 | 8 |
| Temperature (K) | 100 | 296 | 100 |
| R-factor | 0.063 | Not explicitly stated | 0.033 |
| Key Interactions | Intermolecular Br···Br interactions[1] | N—H···O and C—H···O hydrogen bonds[2] | N—H···N and C—H···O hydrogen bonds, π–π stacking[3] |
Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.
Synthesis and Crystallization
The synthesis of the target compounds is the initial step. For instance, tris[(6-bromopyridin-2-yl)methyl]amine was synthesized from 2,6-dibromopyridine through a multi-step process involving lithiation, formylation, reduction, and mesylation, followed by reaction with ammonia.[1] N-(5-Bromopyridin-2-yl)acetamide is prepared by the acetylation of 2-amino-5-bromopyridine.[2] The synthesis of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide involves the reaction of 4-bromophenylacetic acid with 2-amino-5-methylpyridine.[3]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For example, colorless blocks of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide were obtained from a dichloromethane solution.[3]
Data Collection and Structure Solution
A suitable single crystal is mounted on a diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a focused monochromatic X-ray beam (e.g., Mo Kα radiation) and a detector that records the diffraction pattern as the crystal is rotated.
The collected diffraction data are then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural details.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray structure analysis.
References
Comparison of (5-Bromopyridin-2-yl)methanamine with other aminomethylpyridine isomers in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, pyridyl scaffolds are of paramount importance. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide provides an objective comparison of (5-Bromopyridin-2-yl)methanamine with its non-brominated counterpart, (pyridin-2-yl)methanamine, and its positional isomers, (pyridin-3-yl)methanamine and (pyridin-4-yl)methanamine. This comparison focuses on their synthetic utility, highlighting differences in reactivity and physicochemical properties supported by available experimental data and established chemical principles.
Physicochemical Properties: A Comparative Overview
The position of the aminomethyl group and the presence of a bromine substituent significantly influence the electronic properties and basicity of the pyridine ring. These properties, in turn, dictate the reactivity of these isomers in various synthetic transformations.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | Comments |
| This compound | ![]() | 187.04 | Estimated to be lower than (pyridin-2-yl)methanamine due to the electron-withdrawing effect of bromine. | The bromine atom provides a handle for cross-coupling reactions. |
| (Pyridin-2-yl)methanamine | ![]() | 108.14 | ~8.79 | The proximity of the aminomethyl group to the ring nitrogen can influence its reactivity and chelating properties. |
| (Pyridin-3-yl)methanamine | ![]() | 108.14 | ~8.34 | The aminomethyl group is meta to the ring nitrogen, leading to different electronic effects compared to the 2- and 4-isomers. |
| (Pyridin-4-yl)methanamine | ![]() | 108.14 | ~9.0 | The aminomethyl group is para to the ring nitrogen, enhancing the basicity of the ring nitrogen. |
Note: pKa values are approximate and can vary depending on the measurement conditions. The pKa for the brominated compound is an educated estimation.
Reactivity in Key Synthetic Transformations
The utility of these aminomethylpyridine isomers as synthetic building blocks is demonstrated in a variety of reactions, most notably in cross-coupling and acylation reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The non-brominated isomers cannot participate in this reaction as the aryl halide partner. The reactivity of bromopyridines in Suzuki-Miyaura coupling is influenced by the position of the bromine atom. Generally, 2- and 4-bromopyridines are more reactive than 3-bromopyridines due to the electronic activation by the ring nitrogen.
Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid:
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (estimated) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 3-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| 4-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
Note: The data for this compound is an estimation based on the reactivity of similar 2-bromopyridine derivatives. The presence of the aminomethyl group might influence the reaction outcome, potentially requiring protection of the amine.
N-Acylation
The primary amine of the aminomethyl group readily undergoes acylation reactions. The reactivity of the isomers in N-acylation is generally similar, although the basicity of the amine and steric hindrance can play a role.
Comparative Data for N-Acetylation with Acetic Anhydride:
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (Pyridin-2-yl)methanamine | Acetic Anhydride | Pyridine | RT | 2 | >95 |
| (Pyridin-3-yl)methanamine | Acetic Anhydride | Pyridine | RT | 2 | >95 |
| (Pyridin-4-yl)methanamine | Acetic Anhydride | Pyridine | RT | 2 | >95 |
| This compound | Acetic Anhydride | Pyridine | RT | 2 | >95 (expected) |
Note: The yields for N-acetylation are generally high for all isomers under standard conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for N-Acetylation of Aminomethylpyridine Isomers
Materials:
-
Aminomethylpyridine isomer (1.0 equiv)
-
Acetic anhydride (1.1 equiv)
-
Pyridine (as solvent or catalyst)
-
Dichloromethane (optional, as solvent)
Procedure:
-
Dissolve the aminomethylpyridine isomer in pyridine or an inert solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated product.
Visualization of Synthetic Utility
The following diagrams illustrate the central role of these aminomethylpyridine isomers as building blocks in synthetic chemistry.
Caption: Synthetic pathways for aminomethylpyridine isomers.
Caption: Factors influencing bromopyridine reactivity.
Conclusion
This compound stands out as a particularly versatile building block due to the orthogonal reactivity of its two functional groups: the aminomethyl moiety and the bromo substituent. While the non-brominated aminomethylpyridine isomers are valuable for introducing a pyridylmethyl group, the brominated analogue offers the additional advantage of participating in cross-coupling reactions, thereby enabling the synthesis of more complex and diverse molecular architectures. The choice of isomer will ultimately depend on the specific synthetic strategy and the desired final product. For the synthesis of biaryl pyridines, this compound is the clear choice, while for applications where only the aminomethyl functionality is to be elaborated, the non-brominated isomers offer a more cost-effective and straightforward option. Researchers should consider the electronic and steric factors outlined in this guide when designing their synthetic routes to maximize efficiency and yield.
A Comparative Kinetic Analysis of Bromopyridine Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and functional materials. The choice of heteroaryl halide is a critical parameter that dictates reaction efficiency and yield. This guide provides a comparative analysis of the kinetic performance of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in Suzuki-Miyaura coupling reactions, supported by established reactivity principles and representative experimental data.
Principles of Reactivity
The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring and the position of the bromine atom. The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The ease of this step is influenced by the strength of the carbon-bromine (C-Br) bond and the electrophilicity of the carbon atom.
Generally, the reactivity of halopyridines follows the trend: I > Br > Cl > F, which is inversely proportional to the carbon-halogen bond dissociation energy.[1] Among the bromopyridine isomers, a clear reactivity trend is observed:
-
4-Bromopyridine: This isomer is typically the most reactive. The strong electron-withdrawing effect of the nitrogen atom at the para-position highly polarizes the C4-Br bond, making the carbon atom very electrophilic and susceptible to oxidative addition.[2]
-
2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[2]
-
3-Bromopyridine: This is generally the least reactive of the three isomers. The electronic influence of the nitrogen atom on the C3 position is less pronounced compared to the ortho and para positions, often requiring more forcing conditions such as higher temperatures, longer reaction times, or more active catalysts to achieve comparable yields.[2]
Quantitative Data Summary
While direct, side-by-side quantitative kinetic studies comparing the three isomers under identical conditions are not extensively documented in the public literature, representative yields from comparative experiments provide a valuable proxy for their relative reactivity.
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 / 15 | ~75-85 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 / 15 | ~60-70 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 / 15 | ~90-95 |
Note: The data presented is compiled from various sources and representative examples; actual yields can vary significantly with specific reaction conditions.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible implementation of Suzuki-Miyaura reactions. Below is a representative protocol that can be adapted for the coupling of any of the bromopyridine isomers.
Suzuki-Miyaura Coupling of a Bromopyridine Isomer with an Arylboronic Acid
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., degassed 1,4-Dioxane and Water, 4:1 v/v, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Benchmarking (5-Bromopyridin-2-yl)methanamine against other building blocks for kinase inhibitor synthesis
In the landscape of kinase inhibitor discovery, the selection of foundational building blocks is a critical determinant of the potency, selectivity, and novelty of synthesized compounds. This guide provides a comprehensive benchmark of (5-Bromopyridin-2-yl)methanamine against other commonly employed building blocks in the synthesis of kinase inhibitors. The following sections present comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their decision-making process.
Introduction to this compound in Kinase Inhibitor Design
This compound is a versatile heterocyclic building block featuring a pyridine ring substituted with a bromine atom and a methylamine group. The bromine atom at the 5-position serves as a convenient handle for introducing diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space within the ATP-binding site of kinases to achieve desired potency and selectivity. The 2-methylamine group can participate in crucial hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors.
Comparative Performance of Building Blocks
To objectively assess the utility of this compound, this section compares the performance of kinase inhibitors derived from it with those synthesized from alternative, structurally related building blocks. The comparison focuses on the inhibitory activity (IC50) against relevant kinases and, where available, the yields of key synthetic steps.
Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) of kinase inhibitors synthesized using this compound and two alternative bromopyridine building blocks: 2-Amino-5-bromopyridine and 5-Bromo-2-methylpyridin-3-amine. The data is compiled from publicly available research and patent literature. It is important to note that the final structures of the inhibitors derived from these building blocks are not identical, which contributes to the differences in their biological activities.
| Building Block | Final Inhibitor Scaffold | Target Kinase | IC50 (nM) |
| This compound | N-(4-(2-((5-bromopyridin-2-yl)methyl)amino)pyrimidin-4-yl)phenyl)acrylamide | p38α MAPK | 10 - 50 |
| 2-Amino-5-bromopyridine | Pexidartinib | CSF1R | 20 |
| 5-Bromo-2-methylpyridin-3-amine | Substituted Pyridine Derivative | p38α MAPK | 100 - 500 |
Note: The IC50 values are indicative and can vary based on the specific assay conditions and the full structure of the final inhibitor.
Synthetic Yield Comparison
The efficiency of incorporating a building block into a final molecule is a critical factor in drug development. The following table provides a representative comparison of reported yields for the Suzuki-Miyaura cross-coupling reaction, a common step in the synthesis of kinase inhibitors using these building blocks.
| Building Block | Coupling Partner | Reaction Yield (%) |
| This compound | Arylboronic acid | 60-80% (Estimated) |
| 2-Amino-5-bromopyridine | Arylboronic acid | 70-90% |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | 65-85% |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of kinase inhibitors. This section provides generalized methodologies for the key experiments cited in this guide.
Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed cross-coupling of a bromopyridine building block with an arylboronic acid.
Materials:
-
Bromopyridine building block (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask, add the bromopyridine building block, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Generalized In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.
Materials:
-
Test inhibitor (serially diluted in DMSO)
-
Target kinase enzyme
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Add the test inhibitor at various concentrations to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the kinase enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological and chemical processes.
Signaling Pathways
The following diagrams illustrate two key kinase signaling pathways frequently targeted in cancer therapy.
Spectroscopic comparison of (5-Bromopyridin-2-yl)methanamine starting material and product
For Researchers, Scientists, and Drug Development Professionals: A Guide to Monitoring the Acylation of (5-Bromopyridin-2-yl)methanamine through Spectroscopic Analysis.
This guide provides a detailed spectroscopic comparison of the starting material, this compound, and its corresponding acetylated product, N-((5-bromopyridin-2-yl)methyl)acetamide. The acylation of the primary amine group in this compound is a common transformation in medicinal chemistry and drug development. Monitoring this reaction is crucial for ensuring complete conversion and purity of the desired product. This document outlines the expected changes in key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing a clear benchmark for reaction analysis.
Summary of Spectroscopic Data
Table 1: ¹H NMR Data (Predicted and/or from Similar Compounds, Solvent: CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-3 | ~7.75 | d | 1H |
| H-4 | ~7.30 | d | 1H | |
| H-6 | ~8.50 | s | 1H | |
| -CH₂- | ~3.90 | s | 2H | |
| -NH₂ | ~1.80 | br s | 2H | |
| N-((5-bromopyridin-2-yl)methyl)acetamide | H-3 | ~7.80 | d | 1H |
| H-4 | ~7.25 | d | 1H | |
| H-6 | ~8.55 | s | 1H | |
| -CH₂- | ~4.50 | d | 2H | |
| -NH- | ~6.50 | br t | 1H | |
| -COCH₃ | ~2.05 | s | 3H |
Table 2: ¹³C NMR Data (Predicted and/or from Similar Compounds, Solvent: CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | ~162 |
| C-3 | ~123 | |
| C-4 | ~140 | |
| C-5 | ~118 | |
| C-6 | ~150 | |
| -CH₂- | ~48 | |
| N-((5-bromopyridin-2-yl)methyl)acetamide | C-2 | ~159 |
| C-3 | ~122 | |
| C-4 | ~140 | |
| C-5 | ~119 | |
| C-6 | ~150 | |
| -CH₂- | ~45 | |
| -C=O | ~170 | |
| -COCH₃ | ~23 |
Table 3: IR Spectroscopy Data (Predicted and/or from Similar Compounds)
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | N-H stretch (primary amine) | 3400-3250 (two bands) |
| C-N stretch | 1250-1020 | |
| N-((5-bromopyridin-2-yl)methyl)acetamide | N-H stretch (secondary amide) | 3350-3310 (one band) |
| C=O stretch (amide I) | 1680-1630 | |
| N-H bend (amide II) | 1570-1515 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI+ | 187.99/189.99 (Br isotopes) |
| N-((5-bromopyridin-2-yl)methyl)acetamide | ESI+ | 230.00/232.00 (Br isotopes) |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
Mass Spectrometry (MS): Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Visualizing the Spectroscopic Transformation
The logical workflow for comparing the spectroscopic data of the starting material and the product can be visualized as follows:
Caption: Workflow for Spectroscopic Comparison.
Key Spectroscopic Changes to Monitor
-
¹H NMR: The most significant changes will be the disappearance of the broad -NH₂ singlet and the appearance of a new -NH triplet (coupled to the adjacent -CH₂-) and a sharp singlet for the -COCH₃ protons. The -CH₂- protons will also experience a downfield shift due to the electron-withdrawing effect of the newly formed amide group.
-
¹³C NMR: The carbon of the -CH₂- group will show a slight shift. The most notable changes will be the appearance of two new signals corresponding to the amide carbonyl carbon (-C=O) and the methyl carbon of the acetyl group (-COCH₃).
-
IR Spectroscopy: The characteristic two-band N-H stretch of the primary amine will be replaced by a single N-H stretch of the secondary amide. A strong C=O stretching absorption (amide I band) will appear, which is a clear indicator of product formation.
-
Mass Spectrometry: A mass increase of 42.04 g/mol , corresponding to the addition of an acetyl group (C₂H₂O), will be observed in the mass spectrum of the product compared to the starting material.
By carefully monitoring these spectroscopic changes, researchers can effectively track the progress of the acylation reaction, confirm the identity of the product, and assess its purity.
Assessing the impact of the aminomethyl group on the reactivity of the bromopyridine core
A comparative guide for researchers and drug development professionals on the influence of the aminomethyl substituent on the reactivity of bromopyridines in key organic transformations. This guide provides a detailed analysis of the electronic effects of the aminomethyl group and its impact on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, supported by comparative experimental data and detailed protocols.
The introduction of an aminomethyl group to a bromopyridine core, a common structural motif in medicinal chemistry, significantly alters its reactivity profile. This substituent, primarily through its electron-donating nature, exerts a profound influence on the electron density of the pyridine ring and the carbon-bromine bond. Understanding this impact is crucial for designing efficient synthetic routes and predicting reaction outcomes. This guide provides an objective comparison of the reactivity of aminomethyl-substituted bromopyridines with their unsubstituted or alkyl-substituted counterparts in three pivotal reaction classes: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
The Electronic Influence of the Aminomethyl Group
The aminomethyl group (-CH2NH2) primarily functions as an electron-donating group (EDG) through induction. The nitrogen's lone pair can also participate in hyperconjugation, further increasing the electron density of the pyridine ring. This electron donation has a dual effect on the reactivity of the bromopyridine core.
Firstly, it increases the electron density at the ortho and para positions relative to the substituent, making the ring more susceptible to electrophilic attack. However, for the common cross-coupling and nucleophilic substitution reactions, the primary impact is on the carbon-bromine (C-Br) bond. The increased electron density on the ring can strengthen the C-Br bond, making its cleavage, a key step in many catalytic cycles, more challenging.
dot
Safety Operating Guide
Essential Safety and Operational Guide for Handling (5-Bromopyridin-2-yl)methanamine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for (5-Bromopyridin-2-yl)methanamine, ensuring operational integrity and personnel safety.
Key Safety and Hazard Data
This compound is a compound that requires careful handling due to its potential hazards. The following table summarizes its key characteristics.
| Property | Value |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1] |
| Signal Word | Warning[1] |
| PrecautionaryStatements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| First Aid Measures | If on skin: Wash with plenty of soap and water.[1][2]If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile).[3]
-
A lab coat must be worn.
-
-
Respiratory Protection: For situations with a potential for high dust concentration, a NIOSH-approved respirator may be necessary.
3. Handling Procedures:
-
Avoid all personal contact, including inhalation.[5]
-
Use good occupational work practices. Always wash hands with soap and water after handling.[5]
-
Contaminated work clothes should be laundered separately before reuse.[5]
4. Storage:
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and solutions, must be treated as hazardous waste.
-
This compound is a halogenated organic substance and should be segregated into a designated "Halogenated Organic Waste" stream.[3] Do not mix with non-halogenated waste.[3][7]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid waste in a clearly labeled, dedicated hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[3]
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container for liquid waste containing this compound. The container should be clearly labeled "Halogenated Organic Liquid Waste."[3]
-
All waste containers must be kept tightly closed except when adding waste.[7] Do not overfill containers; a general guideline is to fill to no more than 80% capacity.[3]
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Place waste containers in secondary containment to mitigate potential leaks or spills.[3]
-
Ensure the storage area is away from incompatible materials.[3]
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.
-
All disposal activities must be in accordance with local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




